(R)-betaxolol hydrochloride
Description
Significance of Beta-Adrenergic Receptor Antagonists in Therapeutic Modalities
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, represent a cornerstone in the management of various cardiovascular diseases. ahajournals.orgebi.ac.uk These agents function by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors. nih.govcvpharmacology.com This blockade mitigates the sympathetic nervous system's effects on the heart, leading to decreased heart rate, reduced cardiac contractility, and lower blood pressure. ahajournals.orgcvpharmacology.com Their therapeutic applications are extensive, encompassing the treatment of hypertension, angina pectoris, cardiac arrhythmias, and heart failure. ahajournals.orgnih.gov The discovery and development of beta-blockers, initiated by Sir James Black in the 1960s, revolutionized cardiovascular medicine. revespcardiol.orgwikipedia.org
The beta-adrenergic receptor family comprises three main subtypes: β1, β2, and β3. revespcardiol.org β1-receptors are predominantly located in the heart, while β2-receptors are abundant in the smooth muscles of the bronchi and blood vessels. nih.gov This distribution is pivotal to the therapeutic action and potential side effects of different beta-blockers.
The Enantiomeric Profile of Betaxolol (B1666914) and the Focus on (R)-Betaxolol Hydrochloride
Betaxolol is a selective β1-adrenergic receptor antagonist. researchgate.netnih.gov It exists as a racemic mixture, meaning it is composed of two enantiomers, (S)-betaxolol and (R)-betaxolol, which are non-superimposable mirror images of each other. nih.gov While marketed as a racemic mixture, research has shown that the (S)-enantiomer, also known as levobetaxolol (B1674947), possesses significantly higher pharmacological activity at the β1-receptor compared to the (R)-enantiomer, dextrobetaxolol. researchgate.netncats.io
This compound is the hydrochloride salt of the (R)-enantiomer. nih.gov Despite its weaker β1-blocking activity, the study of (R)-betaxolol is crucial for a comprehensive understanding of the stereoselectivity of beta-blocker interactions with their receptors. Research into the individual enantiomers allows for a more nuanced appreciation of the structure-activity relationship and the potential for developing more targeted therapeutics. ncats.io Studies have shown that dextrobetaxolol has a much weaker affinity for both β1 and β2 receptors than levobetaxolol. ncats.ioncats.io
Evolution of Research Perspectives on Selective Beta-1 Adrenergic Antagonism
The development of beta-blockers has progressed through several generations, each aiming for improved selectivity and a better side-effect profile. revespcardiol.orgrevespcardiol.org The first generation, such as propranolol, were non-selective, blocking both β1 and β2 receptors. revespcardiol.org This lack of selectivity could lead to undesirable effects like bronchoconstriction in susceptible individuals. nih.gov
The quest for greater cardioselectivity led to the development of second-generation beta-blockers, including atenolol (B1665814) and metoprolol, which preferentially block β1-receptors. nih.govrevespcardiol.org Betaxolol also falls into this category of cardioselective agents. researchgate.net The focus on β1-selectivity was driven by the desire to target the cardiac effects of catecholamines while minimizing the impact on the respiratory system. nih.gov
Further research led to the third generation of beta-blockers, such as carvedilol (B1668590) and nebivolol, which possess additional vasodilatory properties. revespcardiol.orgrevespcardiol.org This evolution reflects a continuous effort to refine the therapeutic actions of beta-blockers and tailor them to specific clinical needs. The study of selective β1-antagonism remains a key area of research, with ongoing investigations into the subtle differences in receptor binding and downstream signaling pathways.
Overview of Current Research Trajectories for this compound
Current research on this compound is multifaceted. One area of investigation involves its use as a pharmacological tool to probe the structure and function of the β1-adrenergic receptor. By comparing its effects with those of the more potent (S)-enantiomer, researchers can gain insights into the specific molecular interactions that govern receptor binding and activation.
Another research avenue explores the potential for (R)-betaxolol in non-traditional therapeutic areas. While its beta-blocking activity is weak, some studies suggest that it may possess other pharmacological properties. For instance, betaxolol has been noted to have neuroprotective effects on retinal neurons and the ability to block calcium channels. sigmaaldrich.comresearcher.life Further investigation is needed to determine if the (R)-enantiomer contributes to these effects independently of its beta-adrenergic antagonism.
Additionally, research continues on the development of novel drug delivery systems for betaxolol, which could have implications for the administration of its individual enantiomers. nih.govmdpi.com These studies aim to enhance bioavailability and prolong the duration of action, potentially leading to more effective treatment strategies.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDPSNLJFOQTRK-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873205 | |
| Record name | R-Betaxolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91878-54-5 | |
| Record name | Betaxolol hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091878545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-Betaxolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAXOLOL HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKM694DUG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms and Molecular Interactions of R Betaxolol Hydrochloride
Selective Beta-1 Adrenergic Receptor Antagonism
(R)-Betaxolol hydrochloride acts as a competitive antagonist at beta-1 (β1) adrenergic receptors, which are predominantly located in the heart. ncats.iopatsnap.com This selectivity means it has a higher affinity for β1 receptors compared to beta-2 (β2) receptors found in bronchial and vascular smooth muscle. patsnap.comtandfonline.com
Ligand Binding Studies and Receptor Affinity Profiles
Ligand binding studies have been instrumental in quantifying the affinity of (R)-betaxolol for adrenergic receptors. These studies typically use radiolabeled ligands to determine the dissociation constant (K_b) or inhibition constant (K_i) of a compound for a specific receptor. A lower K_i or K_b value indicates a higher binding affinity.
Research comparing the enantiomers of betaxolol (B1666914) has shown that the (S)-enantiomer, levobetaxolol (B1674947), possesses a significantly higher affinity for both β1 and β2 receptors than the (R)-enantiomer, dextrobetaxolol. ncats.io In functional assays, levobetaxolol was a much more potent antagonist than dextrobetaxolol. ncats.io
Studies on cloned human β1 and β2 receptors revealed that levobetaxolol has a high affinity for β1 receptors, while dextrobetaxolol is considerably weaker at both receptor subtypes. researchgate.net Specifically, levobetaxolol exhibited a K_i of 0.76 nM at β1 receptors and 32.6 nM at β2 receptors, demonstrating a 43-fold selectivity for β1 receptors. researchgate.net In contrast, dextrobetaxolol's affinity was much lower. ncats.ioresearchgate.net
Further studies have confirmed the β1-selectivity of racemic betaxolol and levobetaxolol, with a reported 193- to 233-fold selectivity for β1-receptors in guinea pig heart and lung tissue. tandfonline.comnih.gov
| Compound | Receptor | Affinity (K_b/K_i) | Reference |
|---|---|---|---|
| (R)-Betaxolol (Dextrobetaxolol) | β1 | 350 nM (K_b) | ncats.io |
| β2 | 278 nM (K_b) | ncats.io | |
| (S)-Betaxolol (Levobetaxolol) | β1 | 6 nM (K_b), 0.76 nM (K_i) | ncats.ioresearchgate.net |
| β2 | 39 nM (K_b), 32.6 nM (K_i) | ncats.ioresearchgate.net |
Absence of Intrinsic Sympathomimetic Activity
This compound is devoid of intrinsic sympathomimetic activity (ISA). researchgate.netncats.ionovartis.comdrugs.comfda.gove-lactancia.orghres.cafda.govnih.gov This means that it does not possess partial agonist activity at the β-adrenergic receptor. Unlike some other beta-blockers that can cause a slight stimulation of the receptor while blocking the effects of more potent agonists like epinephrine (B1671497), (R)-betaxolol acts as a pure antagonist. This lack of ISA is a key feature of its pharmacological profile. researchgate.netnih.gov
Minimal Membrane-Stabilizing Activity
This compound has weak or insignificant membrane-stabilizing activity, also known as local anesthetic activity. researchgate.netncats.ionovartis.comdrugs.comfda.gove-lactancia.orghres.cafda.govnih.gov This property is distinct from its β-blocking effects and relates to its ability to interfere with the propagation of nerve impulses by blocking sodium channels. nih.gov While some beta-blockers exhibit significant local anesthetic properties, the effect with betaxolol is minimal. nih.gov
Modulatory Effects on Cardiac Physiology
As a β1-selective adrenergic antagonist, this compound influences cardiac function by blocking the effects of catecholamines, such as adrenaline and noradrenaline, on the heart. patsnap.com
Regulation of Heart Rate and Myocardial Contractility
By blocking β1-adrenergic receptors in the heart, betaxolol leads to a reduction in both resting and exercise-induced heart rate. nih.govnih.gov This negative chronotropic effect is a direct consequence of inhibiting the sympathetic stimulation of the sinoatrial (SA) node. sanofi.us Furthermore, betaxolol decreases myocardial contractility, the force with which the heart muscle contracts. patsnap.comsanofi.us This is known as a negative inotropic effect.
Studies have shown that oral administration of betaxolol significantly reduces heart rate at rest and during exercise. nih.gov One study demonstrated a maximal reduction in heart rate of 30% at rest and 28% during submaximal exercise after a single oral dose. nih.gov
Antagonism of Catecholamine-Induced Cardiovascular Responses
This compound, as a selective beta-1-adrenergic antagonist, effectively counteracts the cardiovascular effects induced by catecholamines like epinephrine. drugbank.com By competitively blocking beta-1 receptors, which are predominantly located in the heart, this compound leads to a reduction in heart rate, myocardial contractility, and cardiac output. drugbank.comsanofi.us This antagonism of catecholamine action also results in a decrease in both systolic and diastolic blood pressure. drugbank.comsanofi.us
Furthermore, beta-1-selective blockers like this compound inhibit the release of renin from the kidneys, a hormone that plays a role in vasoconstriction. drugbank.com Although topically applied (R)-betaxolol for ocular conditions has minimal systemic effects on heart rate or blood pressure, its mechanism of action inherently involves the competitive antagonism of catecholamines at peripheral adrenergic neuronal sites. sanofi.use-lactancia.org
Ocular Hypotensive Mechanisms
The primary therapeutic benefit of this compound in ophthalmology stems from its ability to lower intraocular pressure. This is achieved through specific actions on the ciliary body, the structure responsible for producing aqueous humor.
Reduction of Aqueous Humor Production via Ciliary Body Beta-1 Receptors
The principal mechanism by which this compound reduces intraocular pressure is by decreasing the production of aqueous humor. e-lactancia.orgnovartis.comvisioninstitutecanada.com This effect is mediated by its antagonist activity on beta-1-adrenergic receptors located in the ciliary body. nih.gov By blocking these receptors, this compound curtails the physiological processes that lead to the secretion of aqueous humor, thereby lowering the pressure within the eye. novartis.comvisioninstitutecanada.com Studies using tonography and aqueous fluorophotometry have confirmed this reduction in aqueous humor formation. nih.gov
Role of Cyclic Adenosine (B11128) Monophosphate (cAMP) Inhibition in Aqueous Humor Secretion
The stimulation of beta-adrenergic receptors in the ciliary body typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov This increase in cAMP is a key step in the signaling cascade that promotes the production of aqueous humor. nih.govnih.gov this compound, by blocking these receptors, prevents this cascade and the subsequent rise in intracellular calcium, leading to an inhibition of cAMP synthesis. nih.govmdpi.com This reduction in cAMP levels is believed to be the underlying mechanism for the decreased secretion of aqueous humor. nih.govmdpi.com
Distinction from Non-Selective Beta-Blockers regarding Ocular Physiology
A key feature of this compound is its selectivity for beta-1-adrenergic receptors, which distinguishes it from non-selective beta-blockers like timolol (B1209231) that block both beta-1 and beta-2 receptors. nih.govmdpi.com This selectivity is significant in the context of ocular physiology. Unlike non-selective beta-blockers, this compound has no effect on pupil size or accommodation. e-lactancia.orgnovartis.comvisioninstitutecanada.com This avoids the blurred vision and night blindness often associated with miotic agents. novartis.comvisioninstitutecanada.com Furthermore, due to its low affinity for beta-2 receptors, which are present in bronchial smooth muscle, ophthalmic (R)-betaxolol has minimal impact on pulmonary function, making it a potentially safer option for patients with reactive airway disease compared to non-selective beta-blockers. nih.gove-lactancia.orgnovartis.com
| Feature | This compound | Non-Selective Beta-Blockers (e.g., Timolol) |
| Receptor Selectivity | Selective for Beta-1 receptors nih.govmdpi.com | Block both Beta-1 and Beta-2 receptors mdpi.com |
| Effect on Pupil Size | No effect e-lactancia.orgnovartis.comvisioninstitutecanada.com | Can cause miosis (pupil constriction) |
| Effect on Accommodation | No effect e-lactancia.orgnovartis.comvisioninstitutecanada.com | Can cause accommodative spasm |
| Pulmonary Effects | Minimal impact on pulmonary function e-lactancia.orgnovartis.com | Potential for bronchospasm nih.gov |
Investigation of Ancillary Pharmacological Actions
Beyond its primary role in lowering intraocular pressure, research has explored other potential therapeutic properties of this compound, particularly its neuroprotective effects.
Neuroprotective Properties and Associated Signaling Pathways
Studies have suggested that this compound possesses neuroprotective properties that are independent of its pressure-lowering effects. nih.gov This neuroprotection is thought to be mediated through its ability to reduce the influx of sodium and calcium through voltage-sensitive channels in retinal neurons. nih.gov By attenuating this ion influx, this compound may protect retinal ganglion cells from the damaging effects of ischemia-reperfusion and excitotoxicity. nih.gov
Research indicates that the neuroprotective efficacy of this compound may be greater than that of some non-selective beta-blockers. nih.gov One proposed mechanism for this neuroprotection involves the induction of heme oxygenase-1. researchgate.net Furthermore, the inhibition of calcium and/or sodium influx has been identified as a key factor in the neuroprotective effects of (R)-betaxolol against insults induced by glutamate (B1630785), anoxia, or ischemia. molvis.org
Blockade of Voltage-Gated Calcium Channels (e.g., L-type)
This compound has been shown to interact directly with voltage-gated calcium channels, specifically the L-type, independent of its beta-adrenergic receptor blocking activity. nih.gov This interaction leads to an inhibition of calcium influx into neuronal cells. tandfonline.comnih.gov Studies have demonstrated that both the R- and S-isomers of betaxolol possess similar potency in inhibiting these calcium channel currents. nih.gov The mechanism of this blockade is thought to be use-dependent, meaning the degree of inhibition increases with the frequency of channel activation. nih.gov This action is significant as excessive calcium influx is a key factor in neuronal damage under pathological conditions like ischemia and glutamate-induced excitotoxicity. arvojournals.orgencyclopedia.pub By reducing calcium entry, this compound may help protect retinal neurons from such insults. tandfonline.comencyclopedia.pub
Modulation of Sodium Influx
In addition to its effects on calcium channels, this compound also modulates the influx of sodium into cells. nih.govnih.gov Research indicates that betaxolol can inhibit veratridine-stimulated sodium influx in cortical synaptosomes. nih.govnih.gov This effect is achieved through a direct interaction with voltage-sensitive sodium channels, specifically at the neurotoxin site 2. nih.govnih.gov The inhibition of sodium influx is concentration-dependent. nih.gov By reducing excessive sodium entry, this compound can prevent the subsequent cellular swelling and damage that contribute to neuronal death, a process implicated in conditions like glaucoma. encyclopedia.pub This modulation of sodium channels is considered a key component of its neuroprotective action. nih.govnih.gov
Influence on Ocular Hemodynamics and Retinal Blood Flow
This compound has been observed to have a positive influence on blood flow in the eye. Studies have shown that it can improve ocular perfusion by increasing blood velocity in retinal and epipapillary capillaries. tandfonline.com Furthermore, long-term treatment with betaxolol has been associated with an increase in retinal blood flow. tandfonline.comnih.gov Color Doppler imaging studies have revealed a vasorelaxant effect in retrobulbar vessels, such as the posterior ciliary arteries and the central retinal artery. tandfonline.com Specifically, after treatment, a significant reduction in the resistivity index of the ophthalmic artery has been noted. nih.gov This improvement in ocular hemodynamics is thought to be beneficial in conditions like normal-tension glaucoma, where vascular factors are believed to play a role. nih.govarvojournals.org
Protection of Retinal Ganglion Cells
A significant aspect of the pharmacological profile of this compound is its ability to protect retinal ganglion cells (RGCs), the neurons responsible for transmitting visual information from the eye to the brain. arvojournals.org This neuroprotective effect is believed to stem from its dual action of blocking both voltage-gated calcium and sodium channels. nih.gov By mitigating the excessive influx of these ions, betaxolol helps to prevent the excitotoxic cascade that leads to RGC death in conditions like glaucoma and ischemia. arvojournals.orgencyclopedia.pub Studies have shown that betaxolol can reduce the glutamate-induced increase in the spontaneous spike rate of RGCs and protect these cells from glutamate-induced damage. arvojournals.org Furthermore, in animal models of ischemia, topically applied betaxolol has been shown to attenuate the loss of RGCs. nih.gov
Comparative Neuroprotection Studies with Other Beta-Blockers
When compared to other beta-blockers, betaxolol has demonstrated a superior neuroprotective profile in several studies. tandfonline.comnih.gov In comparative studies with timolol, another commonly used beta-blocker for glaucoma, betaxolol was found to be more effective as a neuroprotectant in an ischemia/reperfusion model. tandfonline.com In vitro studies have delineated an order of neuroprotective efficacy among three beta-blockers as betaxolol > metipranolol (B1676499) > timolol. nih.gov This difference in neuroprotective capacity appears to be related to their varying abilities to reduce the influx of sodium and calcium into neurons. nih.gov While timolol showed some protective effects, they were not always statistically significant. nih.gov Similarly, other beta-blockers like atenolol (B1665814), levobunolol (B1674948), and carteolol (B1214276) were found to be significantly less active than betaxolol in reducing veratridine-stimulated sodium influx. nih.gov
Table 1: Comparison of Neuroprotective Efficacy and Ion Channel Inhibition of Various Beta-Blockers
| Beta-Blocker | Neuroprotective Efficacy Order | Inhibition of Veratridine-Evoked Na+ Influx |
|---|---|---|
| Betaxolol | > Metipranolol > Timolol nih.gov | Significantly more effective than Carteolol, Levobunolol, Timolol, and Atenolol nih.gov |
| Metipranolol | < Betaxolol, > Timolol nih.gov | Not specified |
| Timolol | < Betaxolol, < Metipranolol nih.gov | Significantly less effective than Betaxolol nih.gov |
| Carteolol | Not specified | Significantly less effective than Betaxolol nih.gov |
| Levobunolol | Not specified | Significantly less effective than Betaxolol nih.gov |
| Atenolol | Not specified | Significantly less effective than Betaxolol nih.gov |
| Propranolol | Not specified | No statistically significant difference from Betaxolol nih.gov |
Low Affinity for Beta-2 Adrenergic Receptors and Pulmonary Impact
This compound is characterized by its high selectivity for beta-1 adrenergic receptors, which are predominantly found in the heart, and a correspondingly low affinity for beta-2 adrenergic receptors, which are abundant in the lungs. nih.govnovartis.com This cardioselectivity is a key feature that distinguishes it from non-selective beta-blockers. nih.govtandfonline.com Due to its minimal interaction with beta-2 receptors, ophthalmic administration of betaxolol typically has no significant effect on pulmonary function, as measured by parameters like forced expiratory volume in one second (FEV1) and forced vital capacity (FVC). novartis.come-lactancia.org Clinical studies have shown that even at twice the standard therapeutic dose, betaxolol hydrochloride did not significantly impact pulmonary function in patients with reactive airway disease. novartis.comhres.ca This favorable pulmonary safety profile makes it a suitable option for individuals with coexisting respiratory conditions. novartis.come-lactancia.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Atenolol |
| Batrachotoxinin-A 20-α-benzoate |
| Betaxolol |
| Carteolol |
| Diltiazem (B1670644) |
| Glutamate |
| Isoproterenol |
| Levobunolol |
| Levobetaxolol |
| Metipranolol |
| Nifedipine (B1678770) |
| Propranolol |
| Saxitoxin |
| Timolol |
Pharmacokinetics and Biotransformation of R Betaxolol Hydrochloride
Systemic Absorption and Bioavailability Characteristics
(R)-betaxolol hydrochloride, the R-enantiomer of the cardioselective beta-1-adrenergic antagonist betaxolol (B1666914), exhibits distinct pharmacokinetic properties that govern its therapeutic action. Its systemic absorption and bioavailability are influenced by the route of administration and metabolic processes.
Routes of Systemic Entry and Comparative Absorption Profiles
This compound can enter the systemic circulation through two primary routes: oral administration and topical ophthalmic application.
Oral Administration: Following oral ingestion, betaxolol is extensively and completely absorbed from the gastrointestinal tract. medicaldialogues.indrugbank.comfda.govsanofi.ussanofi.us Peak plasma concentrations are typically reached within 1.5 to 6 hours, with a mean time of about 3 hours. fda.govsanofi.ussanofi.usnih.gov Studies have shown that the absorption of oral betaxolol is not significantly affected by the concurrent intake of food or alcohol. medicaldialogues.indrugbank.comfda.govsanofi.ussanofi.us
Ophthalmic Administration: When administered as an ophthalmic solution, betaxolol is absorbed systemically. hres.canovartis.com However, the systemic concentrations achieved through this route are significantly lower than with oral administration. hres.canovartis.comvisioninstitutecanada.comhres.ca The onset of action for the ophthalmic solution is typically within 30 minutes, with the maximum effect occurring at approximately 2 hours. nih.gov Even with complete systemic absorption of an ophthalmic dose, the resulting drug concentrations in the body tissues are considerably below the threshold required for systemic pharmacological effects. hres.canovartis.comvisioninstitutecanada.comhres.ca
Influence of First-Pass Metabolism on Bioavailability
Upon oral administration, betaxolol undergoes a small but consistent first-pass metabolism in the liver. medicaldialogues.indrugbank.comfda.govsanofi.ussanofi.us This initial metabolic process results in an absolute bioavailability of approximately 89% ± 5%. medicaldialogues.indrugbank.comfda.govsanofi.ussanofi.usnih.gov The consistent nature of this first-pass effect contributes to the predictable plasma concentrations of the drug. medicaldialogues.indrugbank.comfda.govsanofi.ussanofi.us Only about 15% of the administered dose is subject to first-pass metabolism. mdpi.com
Distribution and Plasma Protein Binding Dynamics
Once in the systemic circulation, betaxolol is distributed throughout the body. It exhibits approximately 50% binding to plasma proteins. medicaldialogues.infda.govsanofi.ussanofi.usnih.gov The volume of distribution in humans ranges from 4.9 to 8.8 L/kg. visioninstitutecanada.comhres.ca Due to its lipophilic nature, betaxolol can cross the placenta and is also distributed into breast milk. medicaldialogues.in Following topical application, higher concentrations are found in anterior segment tissues of the eye, such as the iris and ciliary body, compared to posterior segment tissues. nih.gov
Hepatic Metabolism and Metabolite Identification
The liver is the primary site of metabolism for betaxolol. drugbank.comfda.govsanofi.ussanofi.usnih.govnih.gov It is extensively metabolized, with the resulting metabolites being primarily inactive. fda.govsanofi.usnovartis.comnih.gov
Pathways of Biotransformation
The metabolism of betaxolol is similar to that of metoprolol, another beta-blocker, although the cleavage of the cyclopropylmethyl group in betaxolol is slower. mdpi.com The primary metabolic pathways for most beta-blockers, including betaxolol, involve the cytochrome P450 (P450) enzyme system, leading to dealkylated and hydroxylated metabolites. semanticscholar.orgnih.gov These phase I reactions are often followed by phase II glucuronidation reactions. semanticscholar.orgnih.gov A minor active metabolite, α-hydroxybetaxolol, has also been identified. researchgate.net
Activity Profile of Identified Metabolites
The metabolites of betaxolol are generally considered to have negligible contribution to the clinical effects of the drug. drugbank.comfda.govsanofi.ussanofi.us They are primarily inactive and are excreted by the kidneys. fda.govsanofi.usnovartis.comnih.gov
Elimination and Excretion Pathways
The elimination of this compound from the body is a dual process, involving both extensive metabolism in the liver and subsequent excretion of the parent compound and its metabolites via the kidneys. sanofi.us
The primary route of excretion for betaxolol and its metabolites is through the kidneys. nih.gov Following oral administration, more than 80% of a dose is recovered in the urine. sanofi.usnih.gov This urinary recovery consists of approximately 15% unchanged betaxolol, with the remainder composed of inactive metabolites. sanofi.usnih.gov While most beta-blockers that are hydrophilic are primarily excreted unchanged by the kidneys, betaxolol's elimination is characterized by significant hepatic metabolism prior to renal clearance. mdpi.comchapman.edu The stereospecificity in the renal clearance of beta-blockers is generally low, suggesting that renal function decline would likely lead to proportional increases in the plasma concentrations of both (R)- and (S)-enantiomers. ualberta.ca
While renal excretion is the main pathway, some excretion occurs via the feces, indicating a minor role for biliary excretion. mdpi.com In rat models, cumulative biliary excretion accounted for 5.6% of the dose within 48 hours after oral administration.
Elimination Half-Life and Steady-State Kinetics
The elimination half-life of (R)-betaxolol is relatively long compared to many other beta-blockers. nih.gov
In healthy volunteers with normal renal function, the mean elimination half-life after single oral doses typically ranges from 14 to 22 hours. sanofi.usnih.gov This long half-life supports a once-daily dosing regimen. mdpi.com Steady-state plasma concentrations are generally achieved within 5 to 7 days of commencing once-daily administration. sanofi.usnih.gov The pharmacokinetic behavior, including the elimination half-life, is similar with chronic dosing as it is after a single dose. sanofi.us
Table 1: Pharmacokinetic Parameters of (R)-Betaxolol in Healthy Adults
| Parameter | Value | Reference(s) |
| Elimination Half-Life | 14 - 22 hours | sanofi.usnih.gov |
| Time to Steady State | 5 - 7 days | sanofi.usnih.gov |
| Plasma Protein Binding | ~50% | sanofi.us |
| Bioavailability | ~89% | sanofi.us |
| Primary Elimination Route | Hepatic Metabolism | sanofi.us |
| Primary Excretion Route | Renal (Urine) | sanofi.usnih.gov |
| Unchanged Drug in Urine | ~15% | sanofi.usnih.gov |
Pharmacokinetic Variability and Special Populations
The pharmacokinetic profile of (R)-betaxolol can be altered in specific patient populations, particularly those with impaired organ function.
Despite the liver being the primary site of metabolism for betaxolol, hepatic impairment has a less pronounced effect on its clearance compared to what might be expected. sanofi.usnih.gov In patients with hepatic disease, the elimination half-life was observed to be prolonged by approximately 33%. sanofi.us However, the clearance of the drug remained largely unchanged, resulting in minimal alteration of the total drug exposure (Area Under the Curve - AUC). sanofi.usnih.gov Therefore, routine dosage adjustments are generally not considered necessary for patients with hepatic disease. nih.gov
Renal dysfunction significantly impacts the pharmacokinetics of (R)-betaxolol due to the kidney's role in excreting the drug and its metabolites. nih.gov The clearance of betaxolol is diminished in patients with renal impairment. nih.gov
In a study of patients with varying degrees of renal insufficiency, clearance following an oral dose was significantly reduced in those with moderate and severe renal impairment (by 26% and 35%, respectively) compared to those with mild impairment. novartis.com In the severely impaired group, the mean maximum plasma concentration (Cmax) and the mean elimination half-life tended to increase by 28% and 24%, respectively. novartis.com
For patients with severe renal impairment or those undergoing dialysis, the mean elimination half-life can be approximately doubled, which also doubles the AUC. sanofi.us The clearance of betaxolol by hemodialysis is low. sanofi.us These findings indicate that modifications to the standard dosing regimen are necessary for this patient population to avoid drug accumulation. sanofi.usnih.gov
Table 2: Effect of Organ Impairment on (R)-Betaxolol Pharmacokinetics
| Population | Parameter Change | Consequence | Reference(s) |
| Hepatic Impairment | Elimination half-life prolonged by ~33% | Clearance and AUC are largely unchanged. | sanofi.usnih.gov |
| Severe Renal Impairment | Elimination half-life approximately doubled | Clearance is significantly reduced; AUC is doubled. | sanofi.usnovartis.com |
Pharmacokinetic Considerations in Geriatric Subjects
The aging process induces physiological changes that can alter the pharmacokinetics of medications, and betaxolol is no exception. In elderly individuals, there is a general increase in body fat and a decrease in total body water. msdmanuals.com This change in body composition can increase the volume of distribution for lipophilic drugs like betaxolol, potentially leading to a longer elimination half-life. msdmanuals.com Furthermore, aging can lead to a reduction in first-pass metabolism in the liver, which may result in higher circulating concentrations of the drug after oral administration. msdmanuals.com
A study involving elderly glaucoma patients who received topical ocular administration of a 0.5% betaxolol solution provided specific insights into its systemic absorption and pharmacokinetics in this population. nih.gov Following the administration of a second dose, the plasma concentration of betaxolol exhibited a biphasic pattern. The initial peak concentration occurred rapidly, while a second, higher peak was observed later, indicating continued absorption and distribution. nih.gov A notable finding was the significant interindividual variability in systemic absorption, with the area under the concentration-time curve (AUC) showing a four-fold variation among the study participants. nih.gov Despite topical application, betaxolol was rapidly absorbed into the systemic circulation, with detectable plasma concentrations present even 12 hours after administration. nih.gov
The mean plasma concentration 12 hours after the initial dose was 0.4 (±0.2) ng/mL. nih.gov After the subsequent dose, the pharmacokinetic parameters were as follows:
| Pharmacokinetic Parameter | Mean Value (± SD) | Unit |
| First Peak Concentration (Cmax1) | 1.1 (± 0.3) | ng/mL |
| Time to First Peak (Tmax1) | 8 (± 4) | min |
| Second Peak Concentration (Cmax2) | 2.0 (± 1.1) | ng/mL |
| Time to Second Peak (Tmax2) | 210 (± 132) | min |
Stereoselective Pharmacokinetics of Betaxolol Enantiomers
Betaxolol is a chiral compound and exists as a racemic mixture of two enantiomers, (R)-betaxolol and (S)-betaxolol. While many beta-blockers exhibit stereoselective pharmacokinetics, where one enantiomer is absorbed, distributed, metabolized, or excreted differently from the other, studies on betaxolol in healthy male subjects have shown that its pharmacokinetic behavior is not significantly stereoselective. nih.gov
Research involving both intravenous and oral administration of racemic betaxolol demonstrated no clinically significant differences in the pharmacokinetic profiles of the (R)- and (S)-enantiomers. nih.gov Following intravenous infusion, the clearance and volume of distribution were nearly identical for both enantiomers. nih.gov Similarly, after oral administration, there were no notable differences in the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), bioavailability, or the apparent absorption rate constant between the two enantiomers. nih.gov
This lack of stereoselectivity suggests that the pharmacokinetic data obtained for racemic betaxolol accurately reflects the behavior of each individual enantiomer in the body. nih.gov This is in contrast to some other beta-blockers where stereoselectivity in metabolism or protein binding can lead to different plasma concentrations of the enantiomers. chapman.edu For betaxolol, its metabolism is generally slower compared to some other beta-blockers like metoprolol. mdpi.comresearchgate.net
The following table summarizes the comparative pharmacokinetic parameters of the betaxolol enantiomers after intravenous and oral administration in healthy subjects. nih.gov
Intravenous Administration (10 mg dose)
| Pharmacokinetic Parameter | (R)-Betaxolol (Mean ± SD) | (S)-Betaxolol (Mean ± SD) | Unit |
| Clearance | 15.6 (± 4.4) | 16.4 (± 4.1) | L/h |
| Volume of Distribution | 342 (± 62) | 340 (± 65) | L |
Oral Administration (40 mg dose)
| Pharmacokinetic Parameter | (R)-Betaxolol (Mean ± SD) | (S)-Betaxolol (Mean ± SD) | Unit |
| Maximum Concentration (Cmax) | 41.0 (± 8.6) | 42.0 (± 7.0) | ng/mL |
| Time of Maximum Concentration (Tmax) | 214 (± 59) | 215 (± 56) | min |
| Bioavailability | 0.89 (± 0.26) | 0.94 (± 0.23) | - |
| Apparent Absorption Rate Constant | 1.0 (± 0.6) | 1.2 (± 0.6) | h⁻¹ |
Synthesis and Enantioselective Production of R Betaxolol Hydrochloride
Conventional Synthetic Routes to Racemic Betaxolol (B1666914)
The conventional synthesis of racemic betaxolol hydrochloride is a multi-step process that typically begins with a para-substituted phenol. A common and industrially scalable approach involves the reaction of 4-(2-hydroxyethyl)phenol with an epoxide precursor, followed by the introduction of the isopropylamine (B41738) side chain.
A primary route involves a Williamson etherification reaction. tubitak.gov.trscientific.netpsu.edu In this method, 4-(2-hydroxyethyl)phenol is treated with epichlorohydrin (B41342) in the presence of a base, such as potassium carbonate, in an acetone (B3395972) solution. tubitak.gov.trscientific.netpsu.edu This selectively targets the more acidic phenolic hydroxyl group over the alcoholic hydroxyl group, forming the key intermediate, 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane. scientific.netpsu.edu The subsequent step is the ring-opening of the resulting epoxide. This is achieved by reacting the epoxypropane intermediate with isopropylamine, which attacks the less sterically hindered carbon of the epoxide ring, to yield racemic betaxolol. tubitak.gov.tracs.orgacs.org The final step involves converting the betaxolol base into its hydrochloride salt. tubitak.gov.tr
An alternative pathway involves protecting the phenolic hydroxyl group of 4-hydroxyphenethyl alcohol, for instance as a benzyl (B1604629) ether. tubitak.gov.tracs.org The alcoholic hydroxyl is then functionalized, followed by deprotection and reaction with epichlorohydrin. Another variation involves the condensation of cyclopropylmethyl bromide with a phenylethanol intermediate to produce an oxirane intermediate, which is then reacted with isopropylamine to form the racemic base. acs.orgacs.org These conventional methods, while effective for producing the racemic mixture, necessitate purification steps to isolate the final product and often serve as the starting point for resolution strategies. acs.org
Asymmetric Synthesis Strategies for Enantiopure (R)-Betaxolol
The demand for enantiomerically pure β-blockers has driven the development of numerous asymmetric synthesis strategies. These methods are designed to selectively produce one enantiomer, thereby avoiding the administration of the less active or potentially side-effect-causing isomer.
Biocatalysis, particularly using lipases, offers a powerful and green alternative for producing enantiopure compounds through kinetic resolution. In this context, the enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus resolved.
One prominent chemoenzymatic strategy involves the kinetic resolution of a racemic chlorohydrin intermediate, such as 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol. ntnu.no Lipase (B570770) B from Candida antarctica (CALB) is used to catalyze the enantioselective esterification of this racemic chlorohydrin with an acyl donor like vinyl acetate (B1210297). ntnu.noresearchgate.net The enzyme selectively acylates the (S)-chlorohydrin, leaving the (R)-chlorohydrin unreacted. ntnu.no This unreacted (R)-chlorohydrin can then be separated and subsequently aminated with isopropylamine to yield (S)-betaxolol. Conversely, to obtain (R)-betaxolol, the acylated (S)-ester would be hydrolyzed back to the (S)-chlorohydrin, and the process would focus on isolating the enantiomer that leads to the (R)-product, or a different lipase that selectively acylates the (R)-enantiomer would be used.
Another approach uses lipase AK from Pseudomonas sp. for the kinetic resolution of the same chlorohydrin intermediate, isolating the (R)-chlorohydrin with 91% enantiomeric excess (ee). ntnu.no Other lipases, such as PPL (porcine pancreatic lipase) and lipase K-10, have been used for the enantioselective hydrolysis of N,O-bisacetylated racemic betaxolol. google.comgoogle.com The lipase selectively hydrolyzes the acetyl groups from one enantiomer, allowing for separation. For example, some microbial strains like Rhodotorula mucilaginosa contain lipases that are highly selective for (R)-enantiomers in the hydrolysis of acetylated intermediates. tubitak.gov.tr
| Enzyme/Biocatalyst | Substrate | Reaction Type | Selectivity | Resulting Enantiomeric Excess (ee) |
| Candida antarctica Lipase B (CALB) | Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Transesterification | Acylates (S)-enantiomer | 99% ee for unreacted (R)-chlorohydrin ntnu.no |
| Lipase AK from Pseudomonas sp. | Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Kinetic Resolution | (R)-enantiomer | 91% ee for (R)-chlorohydrin ntnu.no |
| Rhodotorula mucilaginosa | Acetylated betaxolol intermediates | Hydrolysis | (R)-enantiomers | High enantioselectivity tubitak.gov.tr |
| Candida rugosa Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Transesterification | (S)-enantiomer | 96.2% ee for the (S)-acylated product mdpi.com |
Organometallic catalysts provide a precise and efficient method for asymmetric synthesis. The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral salen-metal complexes is a well-established technique.
In the synthesis of enantiopure betaxolol, this strategy is applied to the racemic epoxide intermediate, 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane. ntnu.noresearchgate.net The Jacobsen catalyst, a chiral (R,R)-salen-Co(III) complex, is used to catalyze the enantioselective ring-opening of the epoxide with water as the nucleophile. ntnu.noresearchgate.net The catalyst selectively hydrolyzes the (S)-epoxide to the corresponding (R)-diol, leaving the desired (R)-epoxide unreacted and in high enantiomeric purity (e.g., >99% ee). tubitak.gov.trresearchgate.net This unreacted (R)-epoxide is then easily separated from the diol and can be converted to (R)-betaxolol by reaction with isopropylamine. This method is highly effective due to the low catalyst loading required, the use of water as a reagent, and the high yields and enantiomeric excesses achieved. researchgate.net
The use of chiral reagents or auxiliaries is a classical approach to asymmetric synthesis. In this method, a chiral molecule is incorporated into the synthetic route to direct the stereochemical outcome of a key reaction.
One of the earliest syntheses of enantiopure (S)-betaxolol utilized this principle by employing (S)-(-)-2-phenyl-3-isopropyl-5-(hydroxylmethyl)oxazolidinyl tosylate as a chiral alkylating agent. tubitak.gov.trgoogle.comgoogle.com This chiral reagent, which already contains the required stereocenter, is used to alkylate the precursor 4-(2-(cyclopropylmethoxy)ethyl)phenol. Subsequent acid-catalyzed hydrolysis of the oxazolidine (B1195125) ring reveals the propanolamine (B44665) side chain, yielding the (S)-enantiomer of betaxolol. tubitak.gov.trgoogle.com To produce (R)-betaxolol, the corresponding (R)-enantiomer of the oxazolidinyl tosylate would be required. A significant drawback of this method is that the chiral reagent itself requires a multi-step synthesis from less common starting materials like R- or S-glyceraldehyde. google.com
Another strategy involves using a higher carbon sugar as a chiral auxiliary to achieve kinetic resolution of racemic betaxolol. tubitak.gov.trntnu.no This method, while effective, can be limited by the availability and cost of the chiral sugar. ntnu.no
Resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be performed on the final racemic product or at an intermediate stage.
A scalable industrial method for purifying racemic betaxolol base involves the formation of a salt with an achiral resolving agent, such as sorbic acid. acs.orgacs.org Crystallization of the betaxolol sorbate (B1223678) salt can effectively remove process impurities. While this specific example with sorbic acid is for purification rather than chiral resolution, the principle of forming diastereomeric salts with a chiral resolving agent is a standard method for separating enantiomers.
Direct separation of enantiomers can also be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative tool. nih.govmdpi.com For instance, a teicoplanin macrocyclic antibiotic-based CSP (Chirobiotic T) has been used to successfully resolve racemic betaxolol, allowing for the separation and quantification of the (R) and (S) enantiomers. nih.gov This method is highly specific and can be applied to the analysis of pharmaceutical preparations. nih.gov Derivatization of the enantiomers with a chiral reagent, such as R(-)-naphthylethylisocyanate, to form diastereomers that can be separated on a standard reversed-phase HPLC column is another established approach. nih.govnih.gov
Intermediate Compound Synthesis and Characterization
A pivotal intermediate is 1-[4-(2-Hydroxyethyl)phenoxy]-2,3-epoxypropane . A simplified and efficient synthesis for this compound has been developed that avoids the need for protecting groups. scientific.netpsu.edu This method relies on the difference in acidity between the phenolic and alcoholic hydroxyl groups of p-hydroxyphenylethyl alcohol. By using a controlled amount of base (18% potassium carbonate in acetone), selective Williamson etherification with epichlorohydrin at the phenolic position is achieved. scientific.netpsu.edu This process has been reported to produce the intermediate with a purity of 96% and a yield of 68.18%. scientific.netpsu.edu
Another crucial precursor is 4-(2-(cyclopropylmethoxy)ethyl)phenol . This intermediate is typically synthesized from 2-(4-hydroxyphenyl)ethanol. The synthesis involves several steps, including the protection of the phenolic hydroxyl group (e.g., as a benzyl ether), followed by alkylation of the alcoholic hydroxyl with a cyclopropylmethyl halide (or a synthetic equivalent), and finally, deprotection to reveal the phenol. google.comntnu.no
The chlorohydrin intermediate, 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol , is central to many chemoenzymatic resolution strategies. It is synthesized by the reaction of 4-(2-(cyclopropylmethoxy)ethyl)phenol with epichlorohydrin. ntnu.no
Characterization of these intermediates is typically performed using standard analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of key functional groups, while High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the synthesized compounds. scientific.netpsu.edu
| Intermediate Compound | Starting Material(s) | Key Reaction | Reported Yield | Reported Purity |
| 1-[4-(2-Hydroxyethyl)phenoxy]-2,3-epoxypropane | p-hydroxyphenylethyl alcohol, Epichlorohydrin | Selective Williamson Etherification | 68.18% scientific.netpsu.edu | 96% scientific.netpsu.edu |
| 4-(2-(cyclopropylmethoxy)ethyl)phenol | 2-(4-benzyloxyphenyl)ethanol, (bromomethyl)cyclopropane (B137280) | Alkylation & Deprotection | - | - |
| 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | 4-(2-(cyclopropylmethoxy)ethyl)phenol, Epichlorohydrin | Epoxide Ring-Opening | - | - |
Selective Etherification Reactions
A crucial step in the synthesis of betaxolol intermediates involves the selective etherification of a phenolic hydroxyl group in the presence of an alcoholic hydroxyl group. The Williamson etherification reaction is a common method employed for this purpose.
One effective approach utilizes the acidity difference between phenolic and alcoholic hydroxyls in p-hydroxyphenylethyl alcohol. psu.edu By using a potassium carbonate-acetone system, selective etherification with epichlorohydrin can be achieved without the need to protect the phenolic hydroxyl group. psu.edutubitak.gov.tr This method is a significant simplification compared to traditional synthetic routes that require protection and deprotection steps for the phenolic group. psu.edu The reaction proceeds as a typical SN2 mechanism where the phenolate (B1203915) ion, being a strong nucleophilic reagent, attacks the epichlorohydrin. psu.edu The use of potassium carbonate in acetone provides a sufficiently alkaline environment for the more acidic phenolic hydroxyl to react preferentially over the less acidic alcohol hydroxyl. psu.edu This selective etherification yields the key intermediate, 1-[4-(2-Hydroxyethyl) phenoxy]-2,3-epoxypropane. psu.edutubitak.gov.tr
Another strategy involves the direct alkylation of 4-(2-hydroxyethyl)phenol. In one method, a strong base like potassium tert-butoxide is used to generate a dianion from both the phenolic and hydroxyl groups. mdpi.com Subsequent reaction with (bromomethyl)cyclopropane can then form the ether linkage. However, this approach can lead to by-products resulting from the alkylation of the more reactive phenoxy group, necessitating careful control of reaction conditions and purification steps. mdpi.com To circumvent this, protection of the phenolic group, for instance with a benzyl group, can be employed prior to alkylation to improve regioselectivity. researchgate.net
| Reaction | Reactants | Key Conditions | Product | Reported Yield/Purity |
|---|---|---|---|---|
| Selective Williamson Etherification | p-hydroxyphenylethyl alcohol, Epichlorohydrin | Potassium carbonate, Acetone | 1-[4-(2-Hydroxyethyl) phenoxy]-2,3-epoxypropane | Yield: 68.18%, Purity: 96% psu.edu |
| Direct Alkylation | 4-(2-hydroxyethyl)phenol, (bromomethyl)cyclopropane | Potassium tert-butoxide | 4-(2-(cyclopropylmethoxy)ethyl)phenol | Yield: 31%, Purity: 95% (with by-products) mdpi.com |
Epoxide Formation and Ring-Opening Reactions
The formation and subsequent ring-opening of an epoxide are central to constructing the propanolamine side chain of betaxolol. Typically, the precursor 4-[2-(cyclopropylmethoxy)ethyl]phenol (B24223) is reacted with epichlorohydrin in the presence of a base to form the racemic epoxide, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2,3-epoxypropane. tubitak.gov.trmdpi.com The ring-opening of this racemic epoxide with isopropylamine then produces racemic betaxolol. tubitak.gov.tr
To produce enantiomerically pure betaxolol, several stereoselective strategies have been developed. While much of the research focuses on the pharmacologically more active (S)-enantiomer, the (R)-enantiomer can often be obtained from the same processes.
Hydrolytic Kinetic Resolution (HKR): One prominent method is the hydrolytic kinetic resolution of the racemic epoxide using Jacobsen's catalyst, a chiral (R,R)-salen Co(III) complex. tubitak.gov.trresearchgate.net This reaction selectively hydrolyzes one enantiomer of the epoxide to a diol, leaving the other enantiomer unreacted and in high enantiomeric excess. For example, the (S)-epoxide can be separated from the (R)-diol. tubitak.gov.tr The resolved epoxide is then reacted with isopropylamine to furnish the corresponding enantiomerically pure betaxolol. tubitak.gov.trresearchgate.net This method is considered practical and amenable to industrial scale-up. researchgate.net
Chiral Building Blocks: An alternative approach involves starting with a chiral building block. The reaction of 4-[2-(allyloxy)-ethyl]phenol with (R)-(-)-epichlorohydrin yields a mixture of intermediates that, upon ring-opening with isopropylamine, can furnish (S)-betaxolol. tubitak.gov.tr Conversely, using (S)-(+)-epichlorohydrin would lead to the (R)-enantiomer. A process using (R)-(-)-epichlorohydrin has been detailed for preparing S-(-)-betaxolol hydrochloride in good yield and high enantiomeric purity. google.com
Chemoenzymatic Resolution: Chemoenzymatic methods offer another route. A racemic chlorohydrin, 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol, can be synthesized by the ring-opening of the epoxide with lithium chloride and acetic acid. mdpi.com This racemic chlorohydrin is then subjected to enzymatic resolution. For instance, lipase B from Candida antarctica can catalyze the esterification of the (R)-chlorohydrin, allowing for its separation from the unreacted (S)-chlorohydrin. researchgate.net The resolved (R)-chlorohydrin can then be used to synthesize (S)-betaxolol, while the corresponding (S)-chlorohydrin could theoretically be used to produce (R)-betaxolol. mdpi.comresearchgate.net
Optimization of Synthetic Pathways for Improved Yield and Purity
Another optimized process, designed to avoid the use of the unstable and expensive cyclopropylmethyl bromide, has been reported for the synthesis of l-betaxolol hydrochloride (the S-enantiomer). google.com This route provides a high total yield of 62% and achieves excellent chemical (99.0-100.0%) and optical (99.0-100.0%) purity, making it suitable for industrial application. google.com
| Synthetic Strategy | Key Step | Reported Overall Yield | Reported Purity / Enantiomeric Excess (ee) |
|---|---|---|---|
| Improved Scalable Process | Purification via sorbate salt formation | 37% | 99.8% quality acs.org |
| Route Avoiding Cyclopropylmethyl Bromide | Use of alternative intermediates | 62% | 99.0-100.0% chemical and optical purity google.com |
| Hydrolytic Kinetic Resolution | Resolution of epoxide with Jacobsen's catalyst | Not specified for overall process | 99% ee researchgate.net |
| Chemo-Enzymatic Synthesis | Lipase-catalyzed resolution of chlorohydrin | 9% | 99% ee researchgate.net |
Analytical Methodologies for R Betaxolol Hydrochloride
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic techniques are fundamental in the pharmaceutical industry for ensuring the quality, safety, and efficacy of drug substances and products. For (R)-betaxolol hydrochloride, a cardioselective beta-adrenergic receptor blocking agent, these methods are crucial for quantifying the active pharmaceutical ingredient (API) and assessing its purity by detecting and quantifying any impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the predominant techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely applied in the pharmaceutical analysis of this compound due to its high resolution, sensitivity, and specificity.
The development of stability-indicating assay methods is a critical aspect of drug development and quality control. These methods are designed to separate the drug substance from its potential degradation products, thus providing a clear indication of the drug's stability under various environmental conditions.
A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the determination of betaxolol (B1666914) hydrochloride. nih.govnih.gov This method demonstrates the separation of betaxolol hydrochloride from its degradation products formed under forced degradation conditions such as acid and base hydrolysis. nih.gov One such method utilized a Nucleosil C18 column with a mobile phase consisting of 0.02 M potassium dihydrogen phosphate (B84403) and methanol (B129727) (40:60, v/v), adjusted to a pH of 3.0. nih.gov The chromatographic separation was achieved with a flow rate of 1.6 mL/min, and detection was performed at 220 nm. nih.govnih.gov The retention time for betaxolol hydrochloride was observed at 1.72 minutes. nih.govnih.gov
Forced degradation studies are integral to the development of stability-indicating methods. In the case of betaxolol hydrochloride, exposure to acid hydrolysis (at room temperature for 24 hours) resulted in degradation, with product peaks appearing at retention times of 0.950 min and 2.092 min. nih.gov Similarly, base hydrolysis under the same conditions led to a degradation product peak at a retention time of 0.892 min. nih.gov These studies confirm the method's ability to selectively quantify the active ingredient in the presence of its degradation products. nih.gov
Table 1: Chromatographic Conditions for a Stability-Indicating RP-HPLC Method for Betaxolol Hydrochloride nih.govnih.gov
| Parameter | Condition |
|---|---|
| Column | Nucleosil C18, 4 µm (150 × 4.6 mm) |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate: Methanol (40:60, v/v), pH 3.0 |
| Flow Rate | 1.6 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time of Betaxolol HCl | 1.72 min |
Validation of analytical methods is essential to ensure that they are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. The developed stability-indicating HPLC methods for betaxolol hydrochloride have been validated according to these guidelines. nih.govnih.gov
The validation parameters typically include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. The forced degradation studies demonstrated the specificity of the method for betaxolol hydrochloride. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For betaxolol hydrochloride, linearity was established in the concentration range of 25 to 200 µg/mL. nih.govnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. The accuracy of the method for betaxolol hydrochloride was confirmed with recovery values ranging from 100.01% to 101.35%. nih.govnih.govsemanticscholar.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The precision of the assay was evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for repeatability was found to be 0.53%, and for reproducibility (inter-analyst, inter-system, inter-day) was 0.31%, indicating good precision. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. The robustness of the HPLC method was evaluated by making slight changes to the flow rate, detection wavelength, column temperature, and the organic content in the mobile phase. nih.govsemanticscholar.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For one validated method, the LOD for betaxolol hydrochloride was 1.30 µg/mL, and the LOQ was 20 µg/mL. semanticscholar.org
Table 2: Summary of Validation Parameters for a Stability-Indicating RP-HPLC Method for Betaxolol Hydrochloride nih.govnih.govsemanticscholar.org
| Parameter | Result |
|---|---|
| Linearity Range | 25 to 200 µg/mL |
| Accuracy (% Recovery) | 100.01% - 101.35% |
| Precision (% RSD for Repeatability) | 0.53% |
| Precision (% RSD for Reproducibility) | 0.31% |
| Limit of Detection (LOD) | 1.30 µg/mL |
| Limit of Quantitation (LOQ) | 20 µg/mL |
The validated stability-indicating HPLC methods are routinely applied for the quantitative determination of betaxolol hydrochloride in various pharmaceutical dosage forms, such as tablets. nih.govnih.gov These methods are suitable for quality control and stability analysis of both the bulk drug and its formulations. ijpsjournal.com The ability of the method to separate the drug from excipients and degradation products ensures accurate and reliable results for the assay of the final product. nih.gov The short run time of some developed methods (less than 4 minutes) allows for the rapid determination of the drug in tablet dosage forms, which is advantageous for high-throughput analysis in a quality control setting. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the identification and quantification of impurities at very low levels.
A significant application of LC-MS/MS in the analysis of betaxolol hydrochloride is the quantification of potentially genotoxic impurities, such as N-nitroso-betaxolol. derpharmachemica.com Regulatory agencies have increased their focus on nitrosamine (B1359907) impurities in drug products, necessitating the development of highly sensitive analytical methods for their control. derpharmachemica.com
An LC-MS/MS method has been developed and validated for the quantification of N-nitroso-betaxolol in the betaxolol hydrochloride active pharmaceutical ingredient. derpharmachemica.com This method utilizes a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. derpharmachemica.com Chromatographic separation is achieved using a C18 column with a gradient elution of 0.1% formic acid in water and methanol. derpharmachemica.com
The method was validated according to ICH guidelines and demonstrated good linearity over a concentration range of 0.0042 ppm to 0.0210 ppm of the betaxolol hydrochloride test concentration for N-nitroso-betaxolol, with a correlation coefficient greater than 0.9990. derpharmachemica.com The recoveries were found to be satisfactory, ranging between 80.0% and 120.0%. derpharmachemica.com This validated method is capable of quantifying N-nitroso-betaxolol at a concentration level of 0.014 ppm with respect to a 30 mg/mL betaxolol hydrochloride solution. derpharmachemica.com The specificity of the method was confirmed by the absence of interference from the betaxolol hydrochloride peak with the N-nitroso-betaxolol peak. derpharmachemica.com
Table 3: LC-MS/MS Method Parameters for Quantification of N-nitroso-betaxolol derpharmachemica.com
| Parameter | Condition |
|---|---|
| Column | Waters Acquity BEH C18 |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and Methanol |
| Flow Rate | 0.25 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 0.0042 ppm - 0.0210 ppm |
| Quantification Level | 0.014 ppm |
Applications in Biological Fluid Analysis
High-Performance Liquid Chromatography (HPLC) methods have been successfully applied to the determination of (R)- and (S)-betaxolol enantiomers in various biological fluids. One such method allows for the quantification of individual enantiomers in blood and other biological fluids following the preparation of diastereomeric derivatives using the chiral reagent R(-)-naphthylethylisocyanate. This technique, coupled with fluorimetric detection, is sensitive enough to quantify betaxolol enantiomers down to a concentration of 0.5 ng/ml nih.gov. This level of sensitivity is crucial for pharmacokinetic studies, enabling the evaluation of the absorption, distribution, metabolism, and excretion of each enantiomer separately after administration of the racemic mixture nih.gov.
Another application involves the use of a Chiralpak IB column for the determination of betaxolotl hydrochloride enantiomers in rabbit plasma tandfonline.comingentaconnect.comtandfonline.com. This method also utilizes fluorescence detection, demonstrating its suitability for analyzing biological samples where drug concentrations are typically low tandfonline.comingentaconnect.comtandfonline.com. The specificity of these chromatographic methods ensures that the enantiomers can be accurately quantified without interference from endogenous components of the biological matrix.
Chiral Separation Techniques for Enantiomeric Purity Determination
The determination of enantiomeric purity is critical in pharmaceutical analysis, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. For betaxolol, various chiral separation techniques have been developed to resolve and quantify its (R) and (S) enantiomers. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the predominant methods employed for this purpose gyanvihar.orgnih.gov.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the enantioseparation of betaxolol. It offers high resolution, sensitivity, and reproducibility. The separation can be achieved through two main approaches: direct separation using chiral stationary phases (CSPs) or indirect separation after derivatization with a chiral reagent nih.govchromatographyonline.comwvu.edu.
Direct Separation Using Chiral Stationary Phases (e.g., Teicoplanin, Chiralpak IB)
Direct chiral separation on a CSP is often preferred due to its simplicity, as it does not require derivatization of the analyte. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, have proven effective for the enantiomeric resolution of betaxolol nih.govnih.govla-press.org. One method utilizes a teicoplanin macrocyclic antibiotic chiral stationary phase, known as Chirobiotic T, to achieve baseline resolution of the S- and R-enantiomers nih.govla-press.org. This separation is typically performed using a polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine, with fluorescence detection enhancing sensitivity nih.govla-press.org. The interaction between the enantiomers and the chiral selector of the stationary phase leads to the formation of transient diastereomeric complexes with different stabilities, allowing for their separation wvu.edu.
Polysaccharide-based CSPs are also highly effective for resolving betaxolol enantiomers. A notable example is the Chiralpak IB column, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) chemically bonded to silica (B1680970) gel tandfonline.comingentaconnect.comtandfonline.com. A liquid chromatographic method using a Chiralpak IB column has been developed for the successful chiral separation of betaxolol hydrochloride enantiomers tandfonline.comingentaconnect.comtandfonline.com. This method employs a normal-phase mobile phase, such as n-hexane-ethanol with a basic additive like diethylamine (B46881) (DEA), and achieves a high resolution between the enantiomers tandfonline.comingentaconnect.comtandfonline.com.
| Chiral Stationary Phase | Mobile Phase Composition | Detection | Resolution (Rs) |
|---|---|---|---|
| Teicoplanin (Chirobiotic T) | Methanol-glacial acetic acid-triethylamine (100:0.020:0.025, v/v/v) | Fluorescence (Ex: 275 nm, Em: 305 nm) | Baseline resolution |
| Chiralpak IB | n-hexane-ethanol (95/5, V/V), 0.2% diethylamine (DEA) | UV (274 nm) or Fluorescence (Ex: 227 nm, Em: 305 nm) | 5.26 |
Indirect Separation via Diastereomeric Derivatization
The indirect approach to chiral separation involves the conversion of the enantiomers into diastereomers by reacting them with a chiral derivatizing reagent (CDR). These resulting diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase gyanvihar.orgnih.govchromatographyonline.com.
For betaxolol, several CDRs have been utilized to form diastereomers prior to HPLC separation. One of the earliest reported methods involved derivatization with R(–)-naphthylethylisocyanate, followed by reversed-phase HPLC and fluorimetric detection nih.govnih.gov. Other isothiocyanate-based CDRs, such as 2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate and 2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate, have also been successfully employed for the diastereomeric separation of betaxolol gyanvihar.org. Another effective CDR is (-)-(α-methoxy-α-(trifluoromethyl)phenylacetyl chloride gyanvihar.org. The choice of CDR is crucial as it influences the resolution and sensitivity of the method.
| Chiral Derivatizing Reagent (CDR) | Resulting Diastereomers Separated By |
|---|---|
| R(–)-naphthylethylisocyanate | Reversed-phase HPLC |
| (–)-(α-methoxy-(α-(trifluoromethyl)phenylacetyl chloride | HPLC |
| 1,3-diacetoxy-1-(4-nitro-phenyl)-2-propyl isothiocyanate | HPLC |
| 2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate | HPLC |
| 2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate | HPLC |
Thin Layer Chromatography (TLC) with Chiral Selectors
Thin Layer Chromatography (TLC) offers a simpler and more cost-effective alternative to HPLC for the enantiomeric separation of betaxolol. In chiral TLC, the separation is achieved by creating a chiral environment, which can be done by impregnating the stationary phase with a chiral selector or by using a chiral mobile phase additive gyanvihar.org.
For the enantiomeric separation of betaxolol by TLC, chiral impregnating reagents have been used. For instance, L-lysine and L-arginine have been employed as chiral selectors impregnated onto the TLC plate gyanvihar.org. This method provides a viable option for the resolution of betaxolol enantiomers, with the chromatographic data being evaluated in terms of resolution and limit of detection gyanvihar.org.
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods provide simple, rapid, and cost-effective means for the quantitative analysis of betaxolol hydrochloride in bulk and pharmaceutical dosage forms ijpsonline.comzsmu.edu.uathepharmajournal.com. These methods are typically based on the formation of a colored complex or a reaction product that absorbs light in the ultraviolet-visible region.
One such method involves the reaction of betaxolol with bromocresol green in an acetone (B3395972) medium. This reaction forms a yellow-colored complex with a maximum absorption at 408 nm zsmu.edu.uathepharmajournal.com. The absorbance of the resulting solution is proportional to the concentration of betaxolol, and this relationship is used for its quantification.
Another spectrophotometric method is based on the oxidation of betaxolol. In this procedure, betaxolol hydrochloride is first neutralized and then oxidized with sodium periodate (B1199274) to produce formaldehyde (B43269) ijpsonline.com. The liberated formaldehyde is then reacted with acetyl acetone in the presence of ammonium (B1175870) acetate (B1210297) to form a yellow-colored chromogen, which exhibits maximum absorbance at 405 nm ijpsonline.com. The color is stable for at least two hours, allowing for reliable measurements. This method has been validated and found to be linear over a concentration range of 5-30 µg/ml ijpsonline.com.
An indirect spectrophotometric method has also been developed, which involves the oxidation of betaxolol hydrochloride by N-bromosuccinimide. The unreacted N-bromosuccinimide is then estimated with a metol-sulphanilamide reagent, forming a charge transfer complex that is measured at 520 nm ijpsonline.comscispace.comresearchgate.net. The decrease in absorbance of the reagent is proportional to the concentration of betaxolol. This method is applicable over a concentration range of 4-40 µg/ml ijpsonline.comscispace.com.
| Reagent(s) | Principle | λmax (nm) | Linearity Range (µg/ml) |
|---|---|---|---|
| Bromocresol green | Formation of a yellow complex | 408 | 16.5 - 27.5 |
| Sodium periodate, Acetyl acetone, Ammonium acetate | Oxidation to formaldehyde, followed by reaction to form a yellow chromogen | 405 | 5 - 30 |
| N-bromosuccinimide, Metol-sulphanilamide | Indirect method based on oxidation and estimation of unreacted reagent | 520 | 4 - 40 |
Emerging Analytical Approaches and Future Directions
The analytical landscape for chiral compounds like this compound is continually evolving, driven by the demand for greater speed, sensitivity, efficiency, and environmental sustainability. Research is moving beyond traditional High-Performance Liquid Chromatography (HPLC) methods towards more advanced and powerful techniques. These emerging approaches are pivotal for impurity profiling, pharmacokinetic studies, and quality control, ensuring the stereochemical purity of the active pharmaceutical ingredient.
Hyphenated Techniques: The Rise of LC-MS/MS
A significant advancement in the analysis of betaxolol and related compounds is the increasing use of hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). derpharmachemica.comnih.govactascientific.com This approach couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.govijarnd.com
Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, when coupled with tandem mass spectrometry (UPLC-MS/MS or UHPLC-MS/MS), offers substantial improvements. derpharmachemica.comnih.gov A recently developed LC-MS/MS method for the quantification of N-nitroso-betaxolol, a potential impurity in betaxolol hydrochloride, highlights the power of this technique. derpharmachemica.com The method provides exceptional sensitivity, with a limit of quantification (LOQ) as low as 0.014 parts per million (ppm), which is critical for controlling potentially mutagenic impurities. derpharmachemica.com The use of Multiple Reaction Monitoring (MRM) mode enhances specificity, ensuring accurate quantification even in complex matrices. derpharmachemica.comnih.gov
Key Advantages of LC-MS/MS:
High Sensitivity and Selectivity: Enables the detection and quantification of trace-level impurities and degradation products. researchgate.netresearchgate.net
Structural Information: Provides valuable data for the identification of unknown compounds through mass fragmentation patterns. researchgate.netacs.org
Specificity: The ability to monitor specific precursor-to-product ion transitions minimizes interference from the sample matrix. derpharmachemica.com
A summary of a validated UPLC-MS/MS method for an impurity in betaxolol hydrochloride is presented below.
Table 1: UPLC-MS/MS Method Parameters for N-nitroso-betaxolol Analysis
| Parameter | Condition |
|---|---|
| Chromatography System | Nexa Shimadzu UPLC |
| Mass Spectrometer | Sciex 5500+ LC-MS/MS Triple Quad |
| Column | Waters Acquity BEH C18 (100 × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.25 mL/min |
| Detection Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Limit of Quantification (LOQ) | 0.014 ppm |
Data sourced from Der Pharma Chemica (2024). derpharmachemica.com
Advanced Chromatographic and Electrophoretic Techniques
Beyond hyphenated methods, other advanced analytical techniques are showing promise for the analysis of this compound.
Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful "green" alternative to both normal and reversed-phase HPLC for chiral separations. nih.govperlan.com.pl It utilizes supercritical carbon dioxide as the main component of the mobile phase, significantly reducing the consumption of organic solvents. SFC often provides faster separations and unique selectivity for chiral compounds, including β-blockers. perlan.com.pl The technique is particularly well-suited for high-throughput screening applications. unife.it
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that offers several advantages over HPLC, including extremely low sample and reagent consumption, rapid analysis times, and operational flexibility. researchgate.netanalyticaltoxicology.com Chiral CE, which involves adding a chiral selector to the background electrolyte, has been successfully applied to the enantioseparation of various β-blockers. researchgate.nettandfonline.com The use of cyclodextrins and their derivatives as chiral selectors is common in these methods. researchgate.net
Advanced Chiral Stationary Phases (CSPs): The development of novel CSPs remains a cornerstone of progress in the enantioselective analysis of drugs like betaxolol. nih.goveijppr.com While traditional polysaccharide-based CSPs (e.g., Chiralcel OD) have been effective, newer immobilized versions (e.g., Chiralpak IB) offer enhanced robustness and compatibility with a wider range of organic solvents. tandfonline.comresearchgate.netmdpi.com This allows for greater flexibility in method development. Furthermore, macrocyclic glycopeptide antibiotic-based CSPs, such as those using teicoplanin, have demonstrated excellent performance in resolving betaxolol enantiomers under polar ionic mobile phase conditions. nih.gov
Future Directions
The future of analytical methodologies for this compound will likely focus on several key areas:
Increased Throughput and Miniaturization: The push for faster analysis will continue, with further developments in UPLC and SFC technologies, including the use of columns with smaller particle sizes. unife.it Microfluidic systems, or "lab-on-a-chip" technology, may eventually offer ultra-high-throughput analysis with minimal sample handling. mdpi.com
Enhanced Sensitivity: As regulatory requirements for impurity control become more stringent, the demand for methods with even lower detection limits will grow. Advances in mass spectrometry instrumentation are expected to play a crucial role in meeting this need. acs.org
Green Analytical Chemistry: Environmental concerns will continue to drive the adoption of greener techniques. This includes the expanded use of SFC and the development of HPLC methods that utilize more benign and sustainable solvents. perlan.com.pl
Multi-modal and Orthogonal Methods: The use of multiple, different analytical techniques (e.g., combining chiral HPLC with chiral CE) to provide a more comprehensive characterization of a sample will become more common. This orthogonal approach provides a higher degree of confidence in the analytical results.
The continuous innovation in separation science promises more powerful, efficient, and environmentally conscious analytical tools for ensuring the quality and stereochemical integrity of this compound.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (S)-betaxolol |
| (S)-(–)-atenolol |
| N-nitroso-betaxolol |
| Acetyl acetone |
| Acetonitrile |
| Ammonium acetate |
| Carbon dioxide |
| Diethylamine |
| Ethanol |
| Formic acid |
| Glacial acetic acid |
| n-hexane |
| Methanol |
| Potassium dihydrogen phosphate |
| Sodium periodate |
| Teicoplanin |
Preclinical Research and Translational Studies of R Betaxolol Hydrochloride
In Vitro Pharmacological Profiling
Receptor Binding and Selectivity Assays
(R)-betaxolol hydrochloride, a selective beta-1 adrenergic receptor antagonist, has been the subject of extensive in vitro studies to characterize its binding affinity and selectivity for various adrenergic receptors. nih.govdrugbank.comtocris.comdrugs.comselleckchem.com These assays are crucial in understanding the compound's pharmacological profile and its potential therapeutic effects.
Radioligand binding assays have been instrumental in determining the affinity of betaxolol (B1666914) for beta-1 and beta-2 adrenergic receptors. In a study utilizing bovine trachea and heart tissues, the specificity of betaxolol was compared to other beta-antagonists. The results demonstrated that betaxolol exhibited a higher selectivity for beta-1 adrenoceptors over beta-2 adrenoceptors. nih.gov Specifically, the beta-1 selectivity of betaxolol was found to be 2.2 and 2.7 times greater than that of atenolol (B1665814) in the bovine trachea and heart, respectively. nih.gov
Further research has consistently shown that betaxolol is a competitive and selective antagonist of beta-1 adrenergic receptors. drugbank.com This selectivity is a key characteristic, as it minimizes the potential for side effects associated with the blockade of beta-2 receptors, which are predominantly found in the bronchial and vascular smooth muscles. patsnap.com While betaxolol is highly selective for beta-1 receptors, it can interact with beta-2 receptors at higher concentrations. nih.gov
The table below summarizes the receptor binding profile of betaxolol, highlighting its selectivity for the beta-1 adrenergic receptor.
| Receptor Subtype | Binding Affinity (IC50) | Selectivity |
| Beta-1 Adrenergic Receptor | 6 µM | High |
| Beta-2 Adrenergic Receptor | Lower Affinity | Lower |
It is important to note that while betaxolol is primarily known for its beta-1 adrenergic antagonism, it does not possess intrinsic sympathomimetic activity (ISA) or significant membrane-stabilizing activity. drugbank.comdrugs.com
Functional Assays for Beta-1 Adrenergic Antagonism
Functional assays are essential to confirm that the binding of this compound to beta-1 adrenergic receptors translates into a functional antagonistic effect. These assays typically measure the physiological response of cells or tissues to adrenergic stimulation in the presence and absence of the antagonist.
Studies have demonstrated that betaxolol effectively blocks the catecholamine stimulation of beta-1 adrenergic receptors located in the heart and vascular smooth muscle. drugbank.com This blockade leads to a reduction in heart rate and cardiac output. drugbank.com By preventing the binding of natural catecholamines like epinephrine (B1671497) to these receptors, betaxolol mitigates the downstream signaling pathways that would typically lead to increased cardiac activity. drugbank.com
The antagonistic effects of betaxolol on beta-1 receptors also play a role in its antihypertensive action by preventing the release of renin, a hormone produced by the kidneys that leads to vasoconstriction. drugbank.com
Assessment of Neuroprotective Mechanisms in Cellular Models
Emerging research has pointed towards the neuroprotective properties of betaxolol, independent of its beta-blocking activity. In vitro studies using various cellular models have begun to elucidate the mechanisms underlying this neuroprotection.
One key finding is that betaxolol can attenuate the neurotoxic effects of glutamate (B1630785), a major excitatory neurotransmitter. In rat cortical cultures, betaxolol was shown to almost completely prevent the release of lactate (B86563) dehydrogenase (LDH), a marker of cellular injury, induced by glutamate or hypoxia. nih.govselleckchem.com This suggests that betaxolol can protect neurons from excitotoxicity.
Furthermore, studies have indicated that betaxolol's neuroprotective effects may involve the modulation of calcium ion influx. In chick retinal cell cultures, kainate, a glutamate receptor agonist, was shown to increase intracellular calcium levels. Betaxolol significantly reduced this kainate-induced elevation of intracellular calcium in the presence of sodium. nih.gov This action is significant as excessive calcium influx is a known contributor to neuronal cell death. Betaxolol has also been found to attenuate the NMDA-induced influx of Ca2+. selleckchem.com
In Vivo Animal Models
Efficacy in Models of Ocular Hypertension/Glaucoma
Animal models of ocular hypertension and glaucoma have been pivotal in demonstrating the efficacy of this compound in lowering intraocular pressure (IOP). In a study using a dexamethasone-induced glaucoma model in rabbits, a nanoparticle formulation of betaxolol hydrochloride showed a significant decrease in IOP compared to a marketed formulation. nih.gov The optimized nanoparticle formulation resulted in a gradual reduction of IOP, reaching a peak reduction of 36.39 ± 1.84% compared to the control group. nih.gov
The mechanism of action for IOP reduction appears to be a decrease in the production of aqueous humor, as demonstrated by tonography and aqueous fluorophotometry. drugs.com Clinical studies in glaucoma patients have shown that topical application of betaxolol hydrochloride reduces mean IOP by 25% from baseline. drugs.com
In a rat model of ischemia/reperfusion, which can mimic some aspects of glaucomatous damage, intraperitoneal injection of betaxolol before and after the ischemic event reduced changes to calretinin and choline (B1196258) acetyltransferase immunoreactivities and prevented the reduction of the b-wave of the electroretinogram. nih.gov
Cardiovascular Effects in Hypertension Models
The primary therapeutic application of systemically administered betaxolol is in the management of hypertension. drugbank.comtaylorandfrancis.com In vivo animal models have been used to characterize its cardiovascular effects.
Betaxolol's selective blockade of beta-1 adrenergic receptors in the heart leads to a reduction in heart rate, cardiac contractility, and consequently, blood pressure. drugbank.compatsnap.com In a study involving hypertensive patients undergoing exercise stress testing, a 3-week course of betaxolol hydrochloride significantly decreased the maximal systolic blood pressure and heart rate. nih.gov Specifically, the maximal systolic blood pressure was reduced from 184 +/- 29 to 156 +/- 26 mmHg, and the maximal heart rate decreased from 132 +/- 21 to 113 +/- 15 bpm. nih.gov
The antihypertensive effect of betaxolol is also attributed to its ability to decrease sympathetic outflow from the central nervous system and suppress the release of renin from the kidneys. drugs.com
The following table summarizes the key cardiovascular effects of betaxolol observed in hypertension models:
| Parameter | Effect |
| Systolic Blood Pressure | Decrease |
| Heart Rate | Decrease |
| Cardiac Output | Decrease |
| Renin Release | Suppression |
Cardiopulmonary Safety Assessment in Animal Models
Preclinical assessments in animal models have been conducted to establish the cardiopulmonary safety profile of betaxolol. As a β1-selective adrenergic receptor antagonist, betaxolol is expected to have a more favorable respiratory safety profile compared to non-selective β-blockers.
In a study involving a rat model of heart failure induced by autoimmune myocarditis, the cardioprotective effects of betaxolol were investigated. Treatment with betaxolol was found to reduce the heart rate and improve the survival rate in these animals. Specifically, at a dose of 10 mg/kg, the survival rate was 100%, compared to 62% in the vehicle-treated group researchgate.net. The study noted that betaxolol reduced the expression of atrial natriuretic peptide and brain natriuretic peptide mRNA, suggesting a potential mechanism for its beneficial effects in heart failure researchgate.net.
The cardiovascular safety pharmacology of new chemical entities is a required component of preclinical development, often assessed in conscious, unrestrained non-rodent species like dogs or nonhuman primates using telemetry devices vivotecnia.com. These studies typically evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters to identify potential adverse cardiovascular events before human trials vivotecnia.comnih.gov. While general guidelines for such studies are established, specific preclinical cardiopulmonary safety data for betaxolol from dedicated safety pharmacology studies in these models is not detailed in the available literature. However, the β1-selectivity of the compound inherently predicts a lower risk of bronchoconstriction, a known side effect of non-selective beta-blockers that also act on β2-receptors in the lungs tandfonline.com.
Studies on Ocular Perfusion and Retinal Blood Flow
The effects of betaxolol on blood flow in the eye have been a subject of preclinical investigation, given its use in treating glaucoma. Studies suggest that beyond its primary effect of lowering intraocular pressure (IOP), betaxolol may also positively influence ocular circulation.
An in vitro study using isolated bovine retinal microarteries demonstrated that betaxolol has a direct relaxant effect on these vessels nih.gov. Betaxolol dose-dependently relaxed contractions induced by potassium, an action that resembled the effects of the calcium channel blocker verapamil. This vasorelaxant property suggests a mechanism by which betaxolol could increase blood flow in the retina nih.gov.
Translational studies have supported these preclinical findings. In a pilot study involving patients with ocular hypertension, topically administered betaxolol was shown to increase retinal blood flow (RBF) by 15.0% nih.gov. This increase in blood flow was likely related to an observed 16.9% increase in ocular perfusion pressure, which is a result of the reduction in intraocular pressure nih.gov. These findings indicate that betaxolol's effects on ocular hemodynamics are a significant aspect of its therapeutic profile.
Clinical Research on R Betaxolol Hydrochloride
Efficacy in Ocular Hypertension and Glaucoma Management
(R)-betaxolol hydrochloride is a cardioselective beta-1-adrenergic receptor blocking agent utilized in the management of ocular conditions characterized by elevated intraocular pressure (IOP), such as ocular hypertension and chronic open-angle glaucoma. pediatriconcall.compatsnap.com Its primary mechanism of action in the eye is the reduction of aqueous humor production. rxlist.comhres.canih.gov Clinical research has demonstrated its effectiveness in lowering both elevated and normal intraocular pressure. rxlist.comnih.gov
Clinical studies have established that topical this compound effectively reduces mean intraocular pressure. nih.gov Research indicates an average IOP reduction of 25% from baseline in patients treated with the compound. rxlist.comnih.gov In clinical trials that used 22 mmHg as a benchmark for adequate IOP control, this compound was effective in over 94% of the study population. rxlist.comhres.ca
The ocular hypotensive effect of this compound is characterized by a rapid onset and a clinically significant duration. The onset of action can generally be observed within 30 minutes following topical administration. rxlist.comnih.govnih.govhres.ca The maximum pressure-reducing effect is typically detected 2 hours post-instillation. rxlist.comnih.govnih.govhres.ca A single application provides a 12-hour reduction in intraocular pressure, supporting a twice-daily dosing regimen for sustained control. rxlist.comhres.canih.govhres.ca
Long-term studies have shown that the efficacy of this compound in lowering intraocular pressure is well-maintained over extended periods. Clinical observations of glaucoma patients treated for up to three years confirm the sustained nature of the IOP-lowering effect. rxlist.comnih.govhres.ca A prospective, randomized study following patients for 48 months (4 years) further supports its long-term utility in managing intraocular pressure. nih.gov
The efficacy of this compound has been frequently compared to that of timolol (B1209231), a non-selective beta-blocker. Several double-masked, controlled studies have concluded that the magnitude and duration of the ocular hypotensive effect of this compound and timolol are clinically equivalent or comparable. rxlist.comhres.canih.govhres.canih.govnih.gov
However, some studies have reported a more pronounced IOP reduction with timolol. One six-month study noted an average IOP reduction of 7.6 mm Hg (26%) for betaxolol (B1666914), compared to 8.4 mm Hg (29%) for timolol. nih.gov Another long-term study found that the IOP decrease in the timolol-treated group was statistically more significant than in the betaxolol-treated group at the 3, 6, and 48-month marks. nih.gov Similarly, other comparative studies concluded that timolol and levobunolol (B1674948) produced a greater reduction in IOP than betaxolol. jkscience.orgresearchgate.net
| Study Finding | This compound | Timolol | Source |
|---|---|---|---|
| Clinical Equivalence | Reported as clinically equivalent to timolol in magnitude and duration of effect. | Reported as clinically equivalent to betaxolol in magnitude and duration of effect. | rxlist.comhres.canih.govhres.canih.govnih.gov |
| Average IOP Reduction (6-Month Study) | 7.6 mm Hg (26%) | 8.4 mm Hg (29%) | nih.gov |
| Long-Term IOP Reduction (48-Month Study) | Effective IOP reduction. | Statistically more pronounced IOP reduction at 3, 6, and 48 months. | nih.gov |
| Comparative IOP Reduction (16-Week Study) | Less efficacious in lowering IOP compared to timolol and levobunolol. | Produced greater IOP reduction than betaxolol. | jkscience.org |
| Parameter | Result | Source |
|---|---|---|
| Mean IOP Reduction | 2.3 mm Hg | nih.gov |
| Responder Rate (≥15% IOP Reduction) | 38.2% | nih.gov |
Beyond its primary function of lowering IOP, research suggests that this compound may have a neuroprotective role in glaucoma. dovepress.comacademicmed.org This effect is considered independent of IOP reduction and may involve mechanisms such as the blockade of L-type calcium channels. dovepress.com
Long-term comparative studies have provided evidence for this secondary benefit. In a 48-month study comparing betaxolol to timolol, the visual field mean sensitivity (MS) index decreased slightly and then remained static in the timolol-treated group. nih.gov In contrast, the group treated with this compound showed a statistically significant increase in mean sensitivity at the 12, 24, 36, and 48-month evaluations, suggesting a protective or restorative effect on the visual field. nih.gov Another study involving patients who switched from timolol to betaxolol found that betaxolol was superior to timolol in improving mean retinal sensitivity over a two-year period. researchgate.net These findings suggest that factors other than IOP control alone may influence visual field outcomes in glaucoma patients, and that this compound may offer unique neuroprotective advantages. nih.govdovepress.com
| Treatment | Observed Effect on Visual Field | Study Duration | Source |
|---|---|---|---|
| This compound | Statistically significant increase in MS at 12, 24, 36, and 48 months. | 48 Months | nih.gov |
| Timolol | Slight decrease in MS during the first six months, which then remained static. | 48 Months | nih.gov |
| This compound (post-Timolol) | Superior improvement in mean retinal sensitivity. | 24 Months | researchgate.net |
Intraocular Pressure Reduction in Adult Populations
Efficacy in Systemic Hypertension
This compound, as a component of the cardioselective beta-adrenoceptor antagonist betaxolol, is utilized in the management of systemic hypertension. Its mechanism of action involves selectively blocking beta-1 adrenergic receptors in the heart and vascular smooth muscle. This action leads to a reduction in heart rate, cardiac output, and both systolic and diastolic blood pressure. researchgate.net
Clinical studies have demonstrated that betaxolol is an effective agent for lowering blood pressure in patients with mild to moderate essential hypertension. As a monotherapy, it typically reduces both systolic and diastolic blood pressures by approximately 15 mm Hg. nih.gov The drug's impact on key hemodynamic parameters is central to its antihypertensive effect. Chronic treatment with beta-blockers that lack intrinsic sympathomimetic activity, such as betaxolol, results in a decrease in blood pressure that is associated with a reduction in both cardiac index and heart rate. ccjm.org
In comparative studies, betaxolol has shown efficacy comparable to other beta-blockers like atenolol (B1665814) and moderate doses of propranolol. nih.gov Its hemodynamic profile is characterized by a reduction in cardiac output and heart rate, which contributes to its blood pressure-lowering effects. ccjm.orgnih.gov
Below is a summary of the typical hemodynamic effects observed with betaxolol therapy in hypertensive patients.
| Hemodynamic Parameter | Effect of Betaxolol Therapy |
|---|---|
| Systolic Blood Pressure (SBP) | Significant Reduction (~15 mm Hg) nih.gov |
| Diastolic Blood Pressure (DBP) | Significant Reduction (~15 mm Hg) nih.gov |
| Heart Rate (HR) | Reduced ccjm.orgnih.gov |
| Cardiac Output (CO) | Reduced ccjm.org |
Betaxolol is effective both as a monotherapy and as part of a combination regimen for managing hypertension. researcher.life Combining antihypertensive drugs with different mechanisms of action can achieve greater blood pressure reduction than increasing the dose of a single agent. oup.comthe-hospitalist.org
The combination of a beta-blocker with a thiazide diuretic is a well-established and effective therapeutic strategy. drugs.com Diuretics enhance the blood pressure-lowering effect of beta-blockers. droracle.ai This combination can counteract the diuretic-induced rise in plasma renin activity and sympathetic nervous system outflow. oup.com Studies have shown that low-dose combinations, such as a beta-blocker with hydrochlorothiazide, can effectively control blood pressure while maintaining a favorable safety profile comparable to placebo. oup.com
In a study involving patients with moderate to severe hypertension, betaxolol combined with the diuretic furosemide (B1674285) and the vasodilator minoxidil (B1677147) was shown to be highly effective in decreasing arterial pressure and heart rate. nih.gov Another study found that for patients inadequately controlled with the calcium channel blocker amlodipine (B1666008), adding betaxolol was more beneficial than increasing the amlodipine dose, as the combination therapy improved cardiac autonomic nervous activity. nih.gov Systematic reviews have confirmed that adding a beta-blocker as a second-line agent to a thiazide diuretic or calcium channel blocker results in a significant additional reduction in blood pressure. medindia.net
Drug-Drug Interaction Research and Clinical Implications
The potential for drug-drug interactions exists with the ophthalmic use of this compound due to its potential for systemic absorption.
Oral Beta-Blockers: Patients receiving an oral beta-adrenergic blocking agent concurrently with ophthalmic betaxolol should be monitored for potential additive effects on both intraocular pressure and the systemic effects of beta-blockade. rxlist.com
Catecholamine-Depleting Drugs: Close observation is recommended when a beta-blocker is administered to patients receiving catecholamine-depleting drugs such as reserpine. This is due to possible additive effects that could lead to hypotension and/or bradycardia. rxlist.comnih.gov
Psychotropic Drugs: The concomitant use of betaxolol with adrenergic psychotropic drugs requires careful monitoring.
Calcium Channel Blockers: Concurrent use of beta-blockers and calcium channel blockers can lead to additive effects on atrioventricular conduction, left ventricular function, and blood pressure. nih.gov
Digitalis: The concomitant use of beta-blockers and digitalis can increase the risk of bradycardia.
CYP2D6 Inhibitors: While not specifically studied with ophthalmic (R)-betaxolol, systemic betaxolol is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme. Potent inhibitors of this enzyme could potentially increase the plasma levels of betaxolol, leading to an increased risk of systemic side effects.
| Interacting Drug Class/Agent | Potential Clinical Implication |
|---|---|
| Oral Beta-Blockers | Additive effects on intraocular pressure and systemic beta-blockade |
| Catecholamine-Depleting Drugs (e.g., reserpine) | Potential for hypotension and/or bradycardia |
| Adrenergic Psychotropic Drugs | Requires careful monitoring |
| Calcium Channel Blockers | Additive effects on AV conduction, LV function, and blood pressure |
| Digitalis | Increased risk of bradycardia |
| CYP2D6 Inhibitors | Potential for increased plasma levels of betaxolol and systemic side effects |
Interactions with Other Beta-Adrenergic Blocking Agents
Concurrent use of this compound with other beta-adrenergic blocking agents can lead to additive pharmacological effects. This is particularly important for patients who may be receiving both systemic and ophthalmic beta-blocker therapy. The combination can potentiate effects on intraocular pressure as well as systemic effects such as reduced heart rate and blood pressure. Clinical observations suggest that co-administration may increase the risk of adverse effects. For instance, combining betaxolol with other beta-blockers like acebutolol (B1665407) or bisoprolol (B1195378) may heighten the risk of arrhythmogenic activities. drugbank.com
Interactions with Calcium Channel Blockers and Antiarrhythmics
The co-administration of this compound with calcium channel blockers or antiarrhythmic agents warrants careful monitoring due to the potential for synergistic effects on the cardiovascular system.
Clinical research has explored the safety and compatibility of adding betaxolol to calcium channel blocker regimens in patients with stable angina pectoris. A study involving 135 patients demonstrated that adding 20 mg of betaxolol daily to treatment with either nifedipine (B1678770) (up to 60 mg/day) or diltiazem (B1670644) (up to 360 mg/day) significantly increased the time to onset of moderate angina during exercise tolerance tests compared to placebo. nih.gov The median increase in time to onset of moderate angina at the study's endpoint was 1.08 minutes for the betaxolol group versus 0.53 minutes for the placebo group. nih.gov While generally well-tolerated, this combination can increase the risk of left ventricular failure and atrioventricular (AV) conduction abnormalities. nih.gov
When combined with antiarrhythmic drugs, this compound can increase the risk of bradycardia and other cardiac arrhythmias. patsnap.com Both digitalis glycosides and betaxolol slow atrioventricular conduction and decrease heart rate, and their concomitant use can elevate the risk of bradycardia. nih.govmedscape.com Amiodarone, an antiarrhythmic with negative chronotropic properties, may have additive effects when used with beta-blockers. nih.gov Disopyramide, a Type I antiarrhythmic, has potent negative inotropic and chronotropic effects and has been associated with severe bradycardia and heart failure when administered with beta-blockers. nih.gov
| Interacting Drug Class | Specific Drug Examples | Potential Clinical Outcome |
|---|---|---|
| Calcium Channel Blockers | Nifedipine, Diltiazem, Verapamil | Enhanced antihypertensive effect, increased risk of left ventricular failure and AV conduction abnormalities |
| Antiarrhythmics | Digitalis glycosides (e.g., Digoxin) | Increased risk of bradycardia due to slowed AV conduction |
| Amiodarone | Additive negative chronotropic effects | |
| Disopyramide | Potent negative inotropic and chronotropic effects, risk of severe bradycardia and heart failure |
Effects of Catecholamine-Depleting Drugs
Patients receiving this compound in conjunction with catecholamine-depleting drugs, such as reserpine, should be closely monitored. nih.gov These combinations can have an additive effect, leading to an increased risk of hypotension and/or marked bradycardia. drugs.commedindia.net The potentiation of the pharmacological effects of beta-blockers by these agents is thought to be due to the competitive antagonism of catecholamines at cardiac and peripheral adrenergic neurons. drugs.com This excessive reduction in sympathetic activity can result in symptoms such as vertigo, syncope, or postural hypotension. nih.gov
Interaction with Clonidine (B47849) and Discontinuation Syndrome
A significant interaction has been observed between beta-blockers, including this compound, and clonidine, particularly upon withdrawal of clonidine. nih.gov Abrupt cessation of clonidine in patients also taking a beta-blocker can lead to a "discontinuation syndrome" characterized by rebound hypertension. nih.gov
The proposed mechanism for this phenomenon involves an overactivity of the sympathetic nervous system. nih.govlongdom.org Discontinuation of clonidine leads to a surge in circulating catecholamines. nih.gov In the presence of beta-2 receptor blockade from a non-cardioselective beta-blocker, the vasoconstrictor effects of these catecholamines on peripheral blood vessels are unopposed, resulting in an exaggerated hypertensive response. longdom.orgpharmacyjoe.com While (R)-betaxolol is cardioselective, caution is still advised.
Clinical management strategies recommend a specific tapering order to mitigate this risk. The beta-blocker should be gradually withdrawn several days before the gradual tapering of clonidine. pharmacyjoe.com This approach allows the beta-2 receptors to be available to mediate vasodilation, which can help to balance the effects of increased catecholamine levels upon clonidine withdrawal. pharmacyjoe.com
Interactions with Adrenergic Psychotropic Medications
Caution is advised when this compound is used concomitantly with adrenergic psychotropic drugs. drugs.com Many psychotherapeutic and central nervous system (CNS)-active agents, including anxiolytics, sedatives, hypnotics, antidepressants, and antipsychotics, can exhibit hypotensive effects. drugs.com The co-administration of these medications with antihypertensive agents like betaxolol may result in additive effects on blood pressure and an increased risk of orthostasis. drugs.com Close monitoring of blood pressure is recommended, particularly during the initiation of therapy and with dose escalations of either agent. drugs.com
Other Documented and Potential Drug Interactions
Several other substances have been documented to have potential interactions with this compound.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs may reduce the antihypertensive effect of betaxolol, necessitating closer monitoring of blood pressure in patients using both types of medications concurrently. patsnap.com
Cytochrome P450 Enzyme System: Drugs that affect the cytochrome P450 enzyme system, such as cimetidine (B194882) or certain antidepressants, can alter the metabolism of betaxolol. patsnap.com This can potentially lead to increased plasma levels of betaxolol and a higher risk of adverse effects. patsnap.com
Caffeine: The intake of caffeine-containing foods and beverages may decrease the antihypertensive effectiveness of beta-blockers like betaxolol. medindia.net
Potassium-Rich Foods: As a beta-blocker, betaxolol can increase potassium levels in the blood. Consuming potassium-rich foods, such as bananas and oranges, along with betaxolol may further elevate potassium levels. medindia.net
Research in Specific Patient Populations
The use of this compound has been investigated in several specific patient populations to determine its efficacy and tolerability.
Pediatric Patients: The safety and efficacy of betaxolol hydrochloride ophthalmic suspension 0.25% were evaluated in a randomized clinical trial involving 105 subjects under the age of six with pediatric glaucoma. nih.govresearchgate.net In this study, 34 subjects were randomized to receive betaxolol twice daily. nih.gov After 12 weeks of treatment, betaxolol produced a statistically significant mean reduction in intraocular pressure (IOP) of 2.3 mm Hg. nih.gov For patients who were not on a topical IOP-lowering medication at baseline, the mean IOP reduction was 3.1 mm Hg. nih.gov The responder rate, defined as a 15% or greater reduction from baseline IOP, for the betaxolol group was 38.2%. nih.gov The study concluded that betaxolol ophthalmic suspension 0.25% was well-tolerated in this pediatric population. nih.gov An FDA review of this study supported the use of betaxolol hydrochloride ophthalmic suspension 0.25% in the pediatric population, stating that the benefits outweigh the risks for treating elevated intraocular pressure. fda.gov
Elderly Patients: An open study was conducted in a primary care setting to evaluate the effectiveness and tolerance of betaxolol in 2,839 elderly patients (mean age 68 ± 5.8 years) with hypertension and/or coronary heart disease. czytelniamedyczna.plresearchgate.net The majority of patients received a daily dose of 20 mg (63%) or 10 mg (36%). czytelniamedyczna.plresearchgate.net The treatment resulted in a significant decrease in blood pressure from an average of 167.1/97.9 mmHg to 141.4/84 mmHg, along with a reduction in heart rate. czytelniamedyczna.plresearchgate.net The medication was reported to be well-tolerated, with side effects occurring in only 7% of patients. czytelniamedyczna.plresearchgate.net The study concluded that betaxolol is a safe and effective treatment for elderly patients with hypertension and coronary heart disease in a primary care setting. czytelniamedyczna.pl Another randomized, masked study in 40 elderly patients (mean age 74 years) initiating topical beta-antagonist therapy for glaucoma compared timolol and betaxolol. nih.gov After one month, three of the 20 patients on betaxolol had discontinued (B1498344) it for respiratory reasons. nih.gov There were no significant differences in the mean changes in spirometry, pulse, or blood pressure between the two groups over the 12-month study period. nih.gov
Patients with Renal Impairment: The clearance of betaxolol is diminished in patients with renal impairment. nih.gov While specific studies on this compound in this population are limited, research on beta-blockers, in general, provides some insight. A meta-analysis of 10 double-blind, placebo-controlled trials involving 16,740 patients with heart failure and reduced ejection fraction investigated the efficacy of beta-blockers in relation to renal function. sgul.ac.uk The results showed that in patients with sinus rhythm, beta-blockers significantly reduced mortality compared to placebo, even in those with moderate (eGFR 45-59 ml/min/1.73 m2) and moderately severe (eGFR 30-44 ml/min/1.73 m2) renal impairment. sgul.ac.uktctmd.com Furthermore, the beta-blockers did not appear to cause a deterioration in renal function over time in these patients. tctmd.com A study specifically looking at the influence of betaxolol on renal function in 10 patients with essential hypertension found that chronic therapy did not alter the glomerular filtration rate or renal blood flow, despite reducing blood pressure. nih.gov
| Patient Population | Key Research Finding | Citation |
|---|---|---|
| Pediatric Patients (<6 years) with Glaucoma | Ophthalmic suspension 0.25% was well-tolerated and produced a statistically significant mean reduction in IOP. | nih.govresearchgate.net |
| Elderly Patients with Hypertension and/or Coronary Heart Disease | Effective in lowering blood pressure and heart rate with good tolerability in a primary care setting. | czytelniamedyczna.plresearchgate.net |
| Patients with Renal Impairment | Clearance of betaxolol is reduced. General beta-blocker research suggests efficacy in reducing mortality in heart failure patients with moderate to moderately severe renal impairment without worsening renal function. | nih.govsgul.ac.uktctmd.com |
Pregnancy and Lactation Studies
Clinical research regarding the use of this compound during pregnancy is limited, with a notable lack of sufficient and well-controlled studies in pregnant women. nih.govdrugs.com Due to these limitations, it is classified by the FDA as Pregnancy Category C. nih.govdrugs.com Animal reproduction studies have indicated potential fetal risks, including increased postimplantation loss and developmental abnormalities, although these effects were observed at dose levels significantly higher than the maximum recommended human dose. nih.govdrugs.com
Beta-adrenergic blocking agents as a class, which includes betaxolol, may decrease placental perfusion. nih.gov This reduction in blood flow can be associated with outcomes such as fetal death, as well as immature or premature deliveries. nih.govdrugs.com Furthermore, potential effects on the fetus that have been noted with this class of drugs include hypoglycemia and bradycardia. nih.govdrugs.com Guidelines from the American College of Obstetricians and Gynecologists have recommended other agents, such as labetalol (B1674207) or nifedipine, for the management of chronic hypertension during pregnancy. nih.gov The use of betaxolol during pregnancy is considered only when the potential benefit justifies the potential risk to the fetus. nih.govdrugs.com
Regarding lactation, studies have confirmed that betaxolol is excreted into human breast milk. nih.govdrugs.comnih.gov The physicochemical properties of betaxolol, such as its protein binding, renal excretion, and half-life, suggest a moderate potential for accumulation in a nursing infant, particularly in newborns or preterm infants. nih.gov Consequently, alternative beta-blocking agents may be preferable for systemic use in breastfeeding mothers. nih.gov For mothers using betaxolol as an ophthalmic solution, the risk to the breastfed infant is considered minimal. nih.govnih.gov It is possible to further reduce the amount of the drug that reaches the breastmilk by applying pressure to the tear duct at the corner of the eye for at least one minute after instilling the eye drops and removing any excess solution. nih.govnih.gov There is a lack of published data concerning the concentration of betaxolol in the blood of breastfed infants or the direct effects on them. nih.gov
Pediatric Patient Research
The use of this compound in pediatric patients has been evaluated, particularly in the context of pediatric glaucoma. nih.gov While the general safety and efficacy in the pediatric population have not been broadly established, a significant randomized, double-masked clinical trial provided key findings on the use of betaxolol hydrochloride ophthalmic suspension 0.25% in subjects under six years of age. nih.govnih.gov
The study's primary goal was to assess the clinical response and safety profile of betaxolol compared to timolol maleate (B1232345) ophthalmic gel-forming solution (TGFS) for treating elevated intraocular pressure (IOP). nih.gov In this trial, 105 subjects were randomized, with 34 receiving betaxolol 0.25%. nih.govresearchgate.net The research demonstrated that betaxolol 0.25% produced statistically significant mean reductions in IOP over a 12-week period. nih.govresearchgate.net
The mean reduction in IOP for the betaxolol group after 12 weeks of treatment was 2.3 mm Hg. nih.govresearchgate.net The efficacy was further analyzed based on the patients' prior treatment status. For subjects who were not on any topical IOP-lowering medication at baseline (treatment-naïve), the mean IOP reduction with betaxolol was 3.1 mm Hg. nih.govresearchgate.net In contrast, for subjects who were discontinuing one or more other topical IOP-lowering medications at the start of the study, the mean IOP reduction was 1.8 mm Hg. nih.govresearchgate.net The responder rate, defined as a 15% or greater reduction in IOP from baseline, was 38.2% for the betaxolol group. nih.govresearchgate.net The study concluded that despite relatively low responder rates, betaxolol ophthalmic suspension 0.25% was well tolerated and effective in producing a statistically significant mean reduction in IOP in subjects with pediatric glaucoma. nih.govresearchgate.net An FDA review of this clinical study supported the use of betaxolol hydrochloride ophthalmic suspension 0.25% in the pediatric population, concluding that the benefits for treating elevated intraocular pressure outweigh the potential risks. fda.gov
Formulation Development Research for R Betaxolol Hydrochloride
Novel Ophthalmic Drug Delivery Systems
Advanced drug delivery systems for (R)-betaxolol hydrochloride are designed to prolong the contact time of the drug with the ocular surface, thereby providing a sustained therapeutic effect. These systems include in situ gelling platforms and nanoformulations, which have shown significant promise in improving the management of glaucoma.
In Situ Gelling Systems for Sustained Release
In situ gelling systems are liquid formulations that undergo a phase transition to a gel upon instillation into the eye, triggered by physiological conditions such as temperature or pH. researchgate.netjapsonline.com This transformation increases the viscosity of the formulation, leading to a longer residence time in the cul-de-sac and sustained release of the entrapped drug. researchgate.netjapsonline.com
Research has explored the use of various polymers to create these systems for betaxolol (B1666914) hydrochloride. A common approach involves temperature-sensitive polymers like Poloxamer 407 (Pluronic F-127), often in combination with a viscosity-enhancing agent such as hydroxypropyl methylcellulose (B11928114) (HPMC). researchgate.netjapsonline.com These formulations are prepared as solutions at room temperature and gel at the physiological temperature of the eye. japsonline.com Studies have shown that these in situ gels can provide a sustained release of betaxolol hydrochloride for periods of up to 8 hours. researchgate.net For instance, a formulation containing Poloxamer 407 and HPMC demonstrated a drug release of 76.27% at the end of an 8-hour period. researchgate.net
Another strategy involves pH-triggered in situ gelling systems, which utilize polymers like Carbopol 940. These polymers remain in a liquid state at an acidic or neutral pH but form a gel when they come into contact with the slightly alkaline pH of the tear fluid (around 7.4). The addition of HPMC to Carbopol 940 formulations can further enhance viscosity and prolong drug release.
The following table summarizes the characteristics of different in situ gelling systems for betaxolol hydrochloride:
Table 1: Characteristics of In Situ Gelling Systems for Betaxolol Hydrochloride| Polymer System | Trigger for Gelation | Key Findings |
|---|---|---|
| Poloxamer 407 and HPMC | Temperature | Sustained release over 7-8 hours. researchgate.netnih.gov |
| Carbopol 940 and HPMC | pH | Increased viscosity and sustained drug release. |
Nanoformulations for Enhanced Ocular Bioavailability
Nanoformulations, such as nanoparticles, represent another advanced approach to ophthalmic drug delivery. These systems can improve the corneal permeability and precorneal residence time of this compound. ingentaconnect.comresearchgate.net Chitosan (B1678972), a biodegradable and mucoadhesive polymer, has been extensively investigated for developing nanoparticles for ocular drug delivery. ingentaconnect.comresearchgate.net
Chitosan nanoparticles loaded with betaxolol hydrochloride have been prepared using methods like spontaneous emulsification. researchgate.net These nanoparticles typically exhibit a small particle size, which is ideal for ocular delivery, and a positive zeta potential, which promotes interaction with the negatively charged corneal surface. researchgate.net Research has demonstrated that these nanoformulations can provide a biphasic release pattern, with an initial burst release followed by a sustained release for up to 12 hours. researchgate.net
A study on multifunctional nanoparticles composed of hyaluronic acid and chitosan demonstrated a high encapsulation efficiency and drug loading capacity for betaxolol hydrochloride. dovepress.com These nanoparticles showed a prolonged precorneal retention time, which was 4.6 times longer than that of a conventional solution. nih.gov
The key characteristics of betaxolol hydrochloride-loaded nanoparticles are presented in the table below:
Table 2: Characteristics of Betaxolol Hydrochloride Nanoformulations| Nanoparticle System | Particle Size | Zeta Potential | Key Findings |
|---|---|---|---|
| Chitosan Nanoparticles | 168-260 nm researchgate.net | +25.2 to +26.4 mV researchgate.net | Biphasic release up to 12 hours, improved precorneal residence time. researchgate.net |
Evaluation of Release Kinetics and Ocular Retention
The evaluation of release kinetics is crucial for understanding the drug release mechanism from novel formulations. For in situ gelling systems, the drug release often follows a sustained pattern, as demonstrated by in vitro dissolution studies. researchgate.netnih.gov The release of betaxolol from ocular inserts formulated with gelatin and chitosan has been shown to follow first-order kinetics and Fickian diffusion. iosrphr.org However, when gelatin is hardened, the release kinetics can shift to zero-order, indicating a more controlled and constant release rate. iosrphr.org
In vivo studies are essential for evaluating ocular retention. The use of multifunctional nanoparticles for betaxolol hydrochloride has been shown to significantly increase the retention time on the ocular surface, with fluorescence still detectable at 50 minutes post-instillation, compared to a rapid clearance of a conventional solution. nih.gov This prolonged retention is attributed to the mucoadhesive properties of the polymers and the positive surface charge of the nanoparticles interacting with the negatively charged mucins in the tear film. nih.gov
Comparison of Solution Versus Suspension Formulations in Ocular Delivery
Commercially, betaxolol hydrochloride has been available as both an ophthalmic solution and a suspension. hres.ca A key development in its formulation was the introduction of a 0.25% ophthalmic suspension (Betoptic S®), which was shown to be clinically equivalent to the 0.5% ophthalmic solution in terms of its intraocular pressure-lowering effect. hres.ca This allows for a reduction in the drug concentration without compromising therapeutic efficacy. nih.gov
The suspension formulation utilizes an ion-exchange resin to bind the drug, which provides a more comfortable instillation experience by reducing the concentration of free drug in the tear film. nih.gov This formulation is designed to be a flocculated suspension, which settles slowly and allows for uniform dosage. nih.gov Controlled, double-masked studies have confirmed that the magnitude and duration of the ocular hypotensive effect of the 0.25% suspension are clinically equivalent to the 0.5% solution. hres.ca Patients have also reported significantly less stinging and burning with the suspension compared to the solution. hres.ca
Future Directions and Unanswered Questions in R Betaxolol Hydrochloride Research
Elucidation of Complete Neuroprotective Mechanisms
While betaxolol (B1666914) is known to possess neuroprotective properties, the complete picture of its mechanisms remains an area of active investigation. nih.gov Future research is needed to fully understand the intricate pathways through which it protects retinal ganglion cells and other neuronal tissues. Studies have suggested that its neuroprotective effects may stem from its ability to suppress ionic currents in retinal ganglion cells, leading to a reduction in calcium (Ca2+) influx. nih.gov This action is thought to promote ganglion cell survival following ischemic insults, which can occur in glaucoma and other retinal diseases. nih.gov
Further research could focus on:
Ion Channel Specificity: Investigating the specific subtypes of calcium and sodium channels that (R)-betaxolol interacts with and the downstream signaling cascades affected by this interaction. nih.govnih.gov
Anti-Apoptotic Pathways: Determining how the reduction in intracellular calcium and other ionic shifts translate into the inhibition of apoptotic pathways within retinal neurons.
Non-IOP Dependent Effects: Differentiating the direct neuroprotective actions from the secondary benefits of intraocular pressure reduction.
Hypoxia and Ischemia Models: Utilizing advanced in vitro and in vivo models of hypoxia and ischemia to further delineate the protective effects on retinal ganglion cells. arvojournals.org Research has shown that betaxolol increases the viability of retinal ganglion cells under hypoxic conditions, suggesting a direct protective role independent of pressure reduction. arvojournals.org
Advanced Enantioselective Synthesis and Production Methodologies
The therapeutic activity of betaxolol resides primarily in the (S)-enantiomer (levobetaxolol), making the efficient and scalable synthesis of the enantiopure compound a critical area of research. researchgate.net While racemic betaxolol has been widely used, producing the single, more active enantiomer can offer therapeutic advantages. Future research is focused on developing more advanced, cost-effective, and environmentally friendly methods for enantioselective synthesis.
Key areas for future investigation include:
Biocatalytic and Chemo-enzymatic Methods: Expanding on chemo-enzymatic approaches, such as the use of lipases for kinetic resolution of racemic intermediates, to achieve high enantiomeric excess (ee). researchgate.netmdpi.com These methods offer high stereoselectivity under mild conditions. researchgate.net
Asymmetric Catalysis: Developing novel chiral catalysts, such as asymmetric organometallic catalysts, for the stereoselective synthesis of key chiral intermediates like epoxides. mdpi.com
Continuous Flow Synthesis: Exploring the application of continuous flow chemistry to improve the efficiency, safety, and scalability of enantioselective synthesis processes.
Green Chemistry Principles: Integrating green chemistry principles to reduce the use of hazardous reagents and solvents, and to minimize waste generation in the production process. mdpi.com
| Synthesis Approach | Key Features | Reported Outcome for (S)-Betaxolol |
| Chemo-Enzymatic Synthesis | Utilizes enzymes (e.g., lipase (B570770) B from Candida antarctica) for kinetic resolution of racemic chlorohydrin. | 99% enantiomeric excess (ee) with a 9% overall yield. mdpi.com |
| Asymmetric Catalysis | Employs chiral catalysts (e.g., Jacobsen's catalyst) for hydrolytic kinetic resolution of an epoxide intermediate. | 99% enantiomeric excess (ee) with a 33% overall yield. mdpi.com |
| Chiral Auxiliary Method | Involves kinetic resolution of racemic betaxolol using a higher carbon sugar as a chiral auxiliary. | 95% enantiomeric excess (ee). mdpi.com |
Long-Term Ocular Hemodynamic and Optic Nerve Preservation Studies
The impact of (R)-betaxolol hydrochloride on ocular blood flow is a key aspect of its therapeutic profile, potentially contributing to its neuroprotective effects. taylorandfrancis.com Long-term studies are essential to fully comprehend the sustained benefits on ocular circulation and the ultimate goal of optic nerve preservation.
Future research should prioritize:
Prospective, Multi-Year Clinical Trials: Conducting large-scale, long-term clinical trials to monitor changes in ocular hemodynamics in patients with glaucoma and ocular hypertension. One-year studies have already indicated that betaxolol improves ocular hemodynamics by lowering the resistivity index of the ophthalmic artery. nih.gov
Advanced Imaging Techniques: Employing state-of-the-art imaging technologies, such as laser speckle flowgraphy and advanced Doppler imaging, to obtain more precise and quantitative measurements of blood flow in the optic nerve head, retina, and choroid. nih.govnih.gov
Correlation with Visual Field Progression: Analyzing the long-term correlation between improved ocular blood flow and the rate of visual field deterioration to establish a clear link between hemodynamic effects and functional outcomes. nih.gov
Direct Measurement in Optic Nerve Head: Building on studies that have confirmed the distribution of betaxolol to the optic nerve head, future research should aim to quantify the long-term impact of this tissue concentration on local blood flow and nerve fiber layer health. nih.gov
| Study Focus | Key Findings |
| Long-Term Ocular Hemodynamics | One-year treatment with ophthalmic betaxolol significantly reduced the resistivity index of the ophthalmic artery, indicating improved ocular blood flow. nih.gov |
| Tissue Circulation in Optic Nerve Head | 20-day instillation of 0.5% betaxolol resulted in a significant increase in tissue blood velocity in the optic nerve head of rabbits. nih.gov |
| Comparison with Other Glaucoma Drugs | Over a 3-month period, both betaxolol and latanoprost (B1674536) tended to improve ocular blood flow, with suggestions that betaxolol may have a more direct, non-IOP-dependent influence on circulation. nih.gov |
Exploration of Novel Therapeutic Applications Beyond Current Indications
The unique pharmacological properties of this compound suggest its potential utility in a range of conditions beyond hypertension and glaucoma. taylorandfrancis.comwikipedia.org Its selective beta-1 blockade and other ancillary properties warrant investigation into new therapeutic areas.
Potential future applications to be explored include:
Chronic Stable Angina and Post-Myocardial Infarction: While betaxolol is approved for these indications, further research can optimize its use in specific patient populations and in combination with newer cardiovascular therapies. nih.gov
Anxiety Disorders: Preliminary use of betaxolol for anxiety could be substantiated with rigorous clinical trials to evaluate its efficacy and place in therapy compared to other anxiolytics. wikipedia.org
Antimicrobial Activity: A recent study highlighted betaxolol as a potent inhibitor of New Delhi metallo-β-lactamase (NDM-1)-positive E. coli. mdpi.com This opens a novel and exciting avenue for research into its potential as an adjunct therapy for combating antibiotic-resistant bacterial infections.
Other Neurological Conditions: Given its neuroprotective mechanisms, exploring its potential in other neurodegenerative diseases of the eye or central nervous system could be a fruitful area of research.
Pharmacogenomic and Personalized Medicine Approaches
The response to beta-blockers can vary significantly among individuals due to genetic factors. nih.gov Pharmacogenomics offers a pathway to personalize this compound therapy, optimizing efficacy and minimizing potential risks. Future research in this area could revolutionize how this drug is prescribed.
Key research questions to address include:
CYP2D6 Gene Polymorphisms: Betaxolol is a minor substrate of the CYP2D6 enzyme. nih.gov While it is considered CYP2D6-independent in some classifications, studies have found a significant association between the Pro34Ser polymorphism of the CYP2D6 gene and patient response to betaxolol therapy for hypertension. nih.govcpicpgx.org Carriers of the Pro34 allele appear to be more sensitive to the drug's effects on heart rate and blood pressure. nih.gov Further validation in larger, diverse populations is needed.
ADRB1 Gene Polymorphisms: The beta-1 adrenergic receptor, the primary target of betaxolol, is encoded by the ADRB1 gene. A pilot study found that a polymorphism at codon 389 (Arg389Gly) in the ADRB1 gene was associated with both a higher baseline intraocular pressure and a greater response to betaxolol therapy in normal volunteers. nih.gov This suggests that genotyping could potentially predict patient response.
Developing Predictive Models: Integrating genomic data with clinical factors to create predictive algorithms for identifying patients most likely to benefit from this compound therapy.
Genotype-Guided Dosing: Conducting prospective clinical trials to determine if genotype-guided dosing strategies lead to better long-term outcomes in both glaucoma and hypertension management.
| Gene Polymorphism | Associated Effect with Betaxolol |
| CYP2D6 (Pro34Ser) | Carriers of the Pro34 allele showed greater reductions in heart rate and systolic blood pressure. nih.gov |
| ADRB1 (Arg389Gly) | Arg389 homozygotes exhibited a greater magnitude of response in intraocular pressure reduction compared to Gly389 carriers. nih.gov |
Development of Next-Generation Delivery Systems
For ophthalmic applications, conventional eye drops suffer from poor bioavailability due to rapid precorneal loss. nih.govdovepress.com Developing advanced delivery systems for this compound is crucial for enhancing its therapeutic efficacy, improving patient adherence, and potentially reducing systemic absorption.
Future research should focus on:
Mucoadhesive Nanoparticles: Further development of mucoadhesive polymer-based nanoparticles, such as those using chitosan (B1678972), to prolong the residence time of the drug on the ocular surface. nih.govingentaconnect.comnih.gov These systems can improve corneal permeability and provide sustained drug release. nih.govresearchgate.net
Multifunctional Nanoformulations: Designing "smart" nanoparticles that combine features like mucoadhesion, sustained release, and targeted delivery to specific ocular tissues. dovepress.comscienceopen.com This can be achieved by incorporating materials like nano-clay montmorillonite (B579905) and hyaluronic acid. dovepress.com
In-situ Gelling Systems: Investigating temperature- or pH-sensitive in-situ gelling formulations that are administered as a liquid but transform into a gel upon contact with the eye, providing a sustained-release depot.
Ocular Implants and Inserts: Developing biodegradable implants or inserts that can provide controlled release of this compound over weeks or months, eliminating the need for daily eye drop administration.
Conclusion of Research on R Betaxolol Hydrochloride
Summary of Key Academic Contributions and Findings
Academic inquiry into (R)-betaxolol hydrochloride has primarily focused on its activity relative to its (S)-enantiomer and the racemic mixture. The majority of the therapeutic effects of betaxolol (B1666914), such as its antihypertensive action, are attributed to the (S)-isomer due to its high affinity for beta-1 adrenergic receptors. nih.govmdpi.com However, dedicated research has identified specific, albeit less potent, activities associated with the (R)-enantiomer.
Stereoselective Receptor Binding and Activity: The most significant finding is the profound stereoselectivity of betaxolol's interaction with beta-adrenergic receptors. ualberta.cachapman.edu The cardiac beta-blocking activity resides almost exclusively in the (S)-enantiomer. chapman.edu Research indicates a vast difference in potency, with the S:R activity ratio for beta-1 blockade reported to be between 33:1 and 530:1. ualberta.ca This confirms that (R)-betaxolol is substantially less active at the primary therapeutic target responsible for the systemic effects of the drug. nih.gov
A pivotal contribution to the understanding of (R)-betaxolol was the discovery of its differential activity in ocular tissues. One study reported that the (R)-(+)-enantiomer, while weak at cardiac beta-1 receptors, possesses a relatively strong blocking activity at beta-2 receptors located in the ciliary process of the eye. ualberta.cachapman.edu This tissue-specific selectivity is a critical finding, as the ciliary body is responsible for the production of aqueous humor, the fluid whose pressure is elevated in glaucoma. wikipedia.org This suggests a potential, targeted role for the (R)-enantiomer in ophthalmology that is distinct from the systemic cardiovascular effects of the (S)-enantiomer.
The table below summarizes the key differential findings between the two enantiomers of betaxolol.
| Feature | (S)-Betaxolol | (R)-Betaxolol |
| Primary Receptor Activity | Potent, selective beta-1 adrenergic antagonist mdpi.comchapman.edu | Weak beta-1 adrenergic antagonist ualberta.ca |
| Beta-1 Blocking Potency Ratio | High (33 to 530 times more potent than R-form) ualberta.ca | Low ualberta.ca |
| Ocular Receptor Activity | Beta-1 and Beta-2 blockade | Relatively strong beta-2 blockade in the ciliary process ualberta.cachapman.edu |
| Primary Therapeutic Contribution | Systemic antihypertensive and cardiac effects drugbank.com | Potential contribution to intraocular pressure reduction nih.gov |
Remaining Challenges and Research Gaps
Despite these foundational findings, significant gaps persist in the academic literature concerning this compound. The research landscape is heavily dominated by studies on the racemic mixture and the more potent (S)-enantiomer, leaving many questions about the (R)-form unanswered.
Key Research Gaps:
Confirmation of Ocular Activity: The finding that (R)-betaxolol exhibits selective beta-2 receptor activity in the ciliary process is based on limited research. ualberta.ca More extensive studies are needed to confirm this effect, elucidate the precise mechanism, and determine its clinical significance in reducing intraocular pressure.
Complete Pharmacological Profile: A comprehensive pharmacological profile of pure (R)-betaxolol is lacking. Its effects on other receptor systems and potential off-target activities have not been thoroughly investigated. Understanding whether it possesses unique properties, independent of adrenergic blockade, is a critical area for future research.
Pharmacokinetics of the Pure Enantiomer: The absorption, distribution, metabolism, and excretion (ADME) of (R)-betaxolol as an isolated compound have not been fully characterized. nih.gov Such studies are essential to understand its behavior in the body without the influence of the (S)-enantiomer, which could affect metabolic pathways and protein binding. patsnap.com
The table below outlines specific unanswered questions that represent the foremost challenges in this research area.
| Research Domain | Unanswered Questions and Challenges |
| Ocular Pharmacology | - Does pure (R)-betaxolol effectively lower intraocular pressure?- What is the precise potency and selectivity of (R)-betaxolol at beta-2 receptors in the ciliary process? |
| Systemic Pharmacology | - Does (R)-betaxolol have any systemic effects at therapeutic doses of the racemate?- Are there any unique, non-adrenergic activities associated with the (R)-enantiomer? |
| Pharmacokinetics | - What are the specific metabolic pathways for (R)-betaxolol?- How does its protein binding and tissue distribution compare to the (S)-enantiomer when administered alone? |
| Clinical Relevance | - Could (R)-betaxolol be developed as a standalone therapeutic agent, for instance, as a topical treatment for glaucoma with minimal systemic side effects? |
Broader Implications for Pharmaceutical Sciences and Clinical Practice
The research on this compound, though incomplete, carries significant implications for the broader fields of pharmaceutical science and medicine. It serves as a powerful illustration of the critical importance of stereochemistry in drug development and therapy. patsnap.combiomedgrid.com
Advancing Drug Development: The distinct pharmacological profiles of the betaxolol enantiomers underscore the principle that the "inactive" isomer in a racemic mixture may not be truly inert. nih.gov This knowledge encourages a more thorough investigation of individual enantiomers during the drug development process. The potential for (R)-betaxolol to act selectively on ocular beta-2 receptors suggests that it could be a candidate for "chiral switching"—developing the single isomer as a more targeted drug. Such a drug could potentially offer a better safety profile for treating glaucoma by minimizing the systemic beta-1 blockade that affects cardiovascular function. nih.gov
Informing Clinical Practice: For clinicians, this body of research reinforces the concept that the choice between a racemic mixture and a single-enantiomer drug can be clinically meaningful. While racemic betaxolol is an effective medication, understanding that one enantiomer drives the systemic effects while the other may have more localized action could inform treatment decisions, particularly in patients with comorbidities. wikipedia.orgdrugs.com
Future of Stereoselective Pharmacology: The case of (R)-betaxolol highlights a paradigm shift from viewing chiral drugs as simple molecules to understanding them as composites of distinct pharmacological agents. This perspective drives innovation in asymmetric synthesis, chiral separation techniques, and stereospecific assays. nih.gov Future research may focus on designing drugs where different enantiomers have complementary mechanisms of action, as seen with other cardiovascular drugs like nebivolol. researchgate.net The study of less active enantiomers like (R)-betaxolol is therefore not merely an academic exercise but a crucial step toward creating safer, more effective, and highly targeted medicines.
Q & A
Basic: What are the critical physicochemical properties of (R)-betaxolol hydrochloride for formulation design?
Answer:
The physicochemical properties essential for formulation design include:
- Solubility : Highly soluble in water (freely soluble in methanol, ethanol, and acetic acid) .
- Lipophilicity : Higher skin permeability compared to timolol due to greater lipophilicity, enabling enhanced topical delivery .
- pH stability : Aqueous solutions (1 g/50 mL) maintain pH 4.5–6.5, critical for ocular and topical formulations to avoid irritation .
- Optical properties : No optical rotation in solution (1 in 100), confirming enantiomeric purity .
- Melting point : 114–117°C, indicating thermal stability for storage .
Basic: What analytical methods are validated for assessing purity and stability of this compound?
Answer:
Key methods include:
- Thin-layer chromatography (TLC) :
- Mobile phase: Ethyl acetate/water/acetic acid (10:3:3).
- Detection: Iodine vapor; spots ≤1 impurity allowed .
- HPLC :
- Conditions: RP-HPLC with UV detection (273 nm), mobile phase optimized for rapid analysis (<4 min runtime).
- Validation: Linearity (R² >0.99), precision (RSD <2%), and specificity against degradation products .
- Related substance quantification : Degradation products (acid/base/oxidative) must not exceed 2% of the principal peak .
Basic: How does this compound’s β1-selectivity compare to other β-blockers in experimental models?
Answer:
- In vitro receptor binding assays : (R)-betaxolol shows 10–20× higher β1 vs. β2 affinity, unlike non-selective blockers like propranolol .
- Clinical relevance : In asthmatic patients, intravenous betaxolol (5–10 mg) minimally affected FEV₁, unlike propranolol, which inhibited bronchodilation .
- Experimental design : Use isolated atrial (β1) and tracheal (β2) tissues to quantify selectivity ratios. Betaxolol’s IC₅₀ for β1 receptors is ~10 nM vs. >1,000 nM for β2 .
Advanced: How can researchers address contradictions in efficacy data between topical (R)-betaxolol and timolol for ocular hypertension?
Answer:
- Study design : Conduct double-masked trials with matched intraocular pressure (IOP) baselines. Betaxolol reduces IOP by 25% (vs. 27% for timolol), but with fewer systemic β2-mediated side effects (e.g., bronchoconstriction) .
- Mechanistic analysis : Betaxolol’s lower β2 affinity reduces pulmonary impact, critical for patients with reactive airway disease .
- Data reconciliation : Use tonography to measure aqueous humor production; both drugs reduce flow equally, but betaxolol’s lipophilicity enhances corneal retention .
Advanced: What methodologies optimize nanotechnology-based delivery systems for this compound?
Answer:
-
Nanoparticle design : Chitosan-coated montmorillonite (BH-Mt/CS) increases ocular retention (MRT₀₋t = 1.99× vs. solution) and bioavailability (AUC₀₋t = 1.75×) .
-
In vivo validation : Use microdialysis in glaucomatous rabbits to measure aqueous humor drug levels. BH-Mt/CS nanoparticles reduce IOP by 30% for 12+ hours vs. 8 hours for solutions .
-
Key parameters :
Parameter Nanoparticle Solution MRT₀₋t (h) 4.2 2.1 AUC₀₋t (μg·h/mL) 45.6 26.1
Advanced: How can interspecies variability in (R)-betaxolol toxicity studies be mitigated?
Answer:
- Dose scaling : Use allometric scaling (e.g., mg/kg⁰.⁷⁵) based on metabolic rates. Oral LD₅₀ in mice (350–920 mg/kg) vs. rats (860–1,050 mg/kg) highlights species-specific toxicity thresholds .
- Reproductive toxicity models : Administer betaxolol orally to rabbits (12 mg/kg) and rats (128 mg/kg) to assess teratogenicity. No malformations observed, but post-implantation loss occurs at higher doses .
- Biomarker monitoring : Measure plasma norepinephrine and heart rate in primates to predict cardiotoxicity, ensuring relevance to human pharmacodynamics .
Advanced: What experimental strategies validate enantiomeric purity in this compound synthesis?
Answer:
- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. Retention times for (R)- and (S)-enantiomers differ by ≥2 minutes .
- Polarimetry : Confirm absence of optical rotation (solution 1 in 100), as racemic mixtures would show rotation .
- Stereochemical verification : Compare IR and UV spectra with reference standards; deviations >5% indicate impurities .
Advanced: How do researchers reconcile conflicting data on (R)-betaxolol’s efficacy in pediatric vs. adult models?
Answer:
- Pediatric-specific models : Use infantile hemangioma (IH) xenografts in mice to test topical betaxolol. Doses of 0.25% gel reduce lesion size by 50% in 8 weeks, comparable to propranolol but with fewer systemic effects .
- Pharmacokinetic adjustments : Adjust for higher skin permeability in pediatric patients (1.5× adult values) using Franz diffusion cells .
- Safety thresholds : Monitor plasma levels (<10 ng/mL) to avoid β1-mediated bradycardia, critical in pediatric populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
